Product packaging for Bicyclo[3.2.2]nonan-6-ol(Cat. No.:CAS No. 1614-76-2)

Bicyclo[3.2.2]nonan-6-ol

Cat. No.: B15092444
CAS No.: 1614-76-2
M. Wt: 140.22 g/mol
InChI Key: PTBNZHYVZGOQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[3.2.2]nonan-6-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B15092444 Bicyclo[3.2.2]nonan-6-ol CAS No. 1614-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1614-76-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

bicyclo[3.2.2]nonan-6-ol

InChI

InChI=1S/C9H16O/c10-9-6-7-2-1-3-8(9)5-4-7/h7-10H,1-6H2

InChI Key

PTBNZHYVZGOQQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)C(C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of exo-Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to exo-bicyclo[3.2.2]nonan-6-ol, a bicyclic alcohol of interest in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

The bicyclo[3.2.2]nonane framework is a rigid scaffold that has been incorporated into various molecules to explore structure-activity relationships in drug discovery and to create novel materials with specific conformational properties. The exo- and endo- isomers of substituted bicyclo[3.2.2]nonanes can exhibit distinct biological activities and physical properties. This guide focuses on the synthesis of the exo-isomer of bicyclo[3.2.2]nonan-6-ol, providing detailed methodologies for its preparation.

Synthetic Strategies

Two primary strategies for the synthesis of exo-bicyclo[3.2.2]nonan-6-ol have been reported:

  • Method 1: Hydroboration-Oxidation of Bicyclo[3.2.2]non-6-ene. This is a stereoselective method that preferentially yields the exo-alcohol.

  • Method 2: Reduction of Bicyclo[3.2.2]nonan-6-one. This method typically produces a mixture of exo- and endo-alcohols.

The choice of method will depend on the desired stereochemical purity and the availability of starting materials.

Method 1: Hydroboration-Oxidation of Bicyclo[3.2.2]non-6-ene

This method is the preferred route for the stereoselective synthesis of exo-bicyclo[3.2.2]nonan-6-ol. The reaction proceeds via an anti-Markovnikov addition of a borane reagent across the double bond of bicyclo[3.2.2]non-6-ene, followed by oxidation to the corresponding alcohol. The steric hindrance of the bicyclic system directs the borane to the less hindered exo face, leading to the formation of the exo-alcohol.

Reaction Pathway

hydroboration_oxidation cluster_start Bicyclo[3.2.2]non-6-ene cluster_reagents Reagents cluster_product exo-Bicyclo[3.2.2]nonan-6-ol start Bicyclo[3.2.2]non-6-ene reagents 1. BH3•SMe2, THF 2. H2O2, NaOH start->reagents Hydroboration-Oxidation product exo-Bicyclo[3.2.2]nonan-6-ol reagents->product

Caption: Hydroboration-Oxidation of Bicyclo[3.2.2]non-6-ene.

Experimental Protocol

A detailed experimental protocol for the synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol (a specific stereoisomer of the exo-alcohol) has been reported.[1]

Materials:

  • (1S*)-Bicyclo[3.2.2]non-6-ene

  • Borane dimethyl sulfide complex (BH3•SMe2, 2.0 M solution in THF)

  • Tetrahydrofuran (THF), dried

  • Ethanol (EtOH)

  • Aqueous sodium hydroxide (NaOH, 3 M)

  • Hydrogen peroxide (H2O2, 30%)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of (1S*)-bicyclo[3.2.2]non-6-ene (3.52 g, 28.8 mmol) in dried THF (25 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • BH3•SMe2 (2.0 M solution in THF, 6.0 mL, 12.0 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • Ethanol (25 mL) is added to the reaction mixture, which is then cooled to 0 °C.

  • Aqueous NaOH (3 M, 4 mL) and 30% H2O2 (3.6 mL) are added dropwise successively.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The mixture is poured into ice water (50 mL) and extracted with EtOAc (3 x 20 mL).

  • The combined organic extracts are washed with 1 M HCl (50 mL) and brine (50 mL), dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (EtOAc/n-hexane = 1/10) to yield the product.

Quantitative Data
ParameterValueReference
Starting Material(1S)-Bicyclo[3.2.2]non-6-ene[1]
ReagentsBH3•SMe2, H2O2, NaOH[1]
SolventTHF[1]
Reaction Time8 hours (total)[1]
Reaction Temperature0 °C to room temperature[1]
Yield97%[1]
Product(1S,6R*)-Bicyclo[3.2.2]nonan-6-ol[1]

Method 2: Reduction of Bicyclo[3.2.2]nonan-6-one

The reduction of the corresponding ketone, bicyclo[3.2.2]nonan-6-one, provides an alternative route to this compound. However, this method typically lacks stereoselectivity, yielding a mixture of the exo- and endo- isomers. The use of a strong reducing agent like lithium aluminum hydride (LiAlH4) has been reported to produce a mixture where the endo-isomer is the major product.

Reaction Pathway

reduction_reaction cluster_start Bicyclo[3.2.2]nonan-6-one cluster_reagents Reagents cluster_products Products start Bicyclo[3.2.2]nonan-6-one reagents LiAlH4, Et2O start->reagents Reduction product_exo exo-Bicyclo[3.2.2]nonan-6-ol reagents->product_exo 13% product_endo endo-Bicyclo[3.2.2]nonan-6-ol reagents->product_endo 87%

Caption: Reduction of Bicyclo[3.2.2]nonan-6-one with LiAlH4.

Experimental Protocol

General Procedure (Illustrative):

  • A solution of bicyclo[3.2.2]nonan-6-one in a dry etheral solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution or suspension of LiAlH4 in the same solvent is added portion-wise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the careful successive addition of water, aqueous NaOH, and then more water.

  • The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated.

  • The resulting mixture of alcohols would then require separation, likely via column chromatography.

Quantitative Data
ParameterValueReference
Starting MaterialBicyclo[3.2.2]nonan-6-one[2]
ReagentLithium aluminum hydride (LiAlH4)[2]
Product Ratio87:13 (endo:exo)[2]

Comparative Summary

FeatureMethod 1: Hydroboration-OxidationMethod 2: Reduction of Ketone
Starting Material Bicyclo[3.2.2]non-6-eneBicyclo[3.2.2]nonan-6-one
Stereoselectivity High for exo-isomerLow, favors endo-isomer
Key Reagents Borane complex, H2O2, NaOHLiAlH4
Yield of exo-isomer High (reported as 97%)Low (part of a mixture)
Purification Straightforward chromatographyRequires careful separation of isomers
Recommendation Preferred method for exo-isomer Less suitable for selective synthesis

Conclusion

For the synthesis of exo-bicyclo[3.2.2]nonan-6-ol, the hydroboration-oxidation of bicyclo[3.2.2]non-6-ene is the superior method due to its high stereoselectivity and excellent reported yield. The reduction of bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride is a less favorable approach as it primarily yields the endo-isomer and necessitates a challenging separation of the resulting diastereomers. Researchers and drug development professionals seeking to incorporate the exo-bicyclo[3.2.2]nonan-6-ol moiety into their target molecules are advised to utilize the hydroboration-oxidation strategy for a more efficient and predictable synthetic outcome.

References

Bicyclo[3.2.2]nonan-6-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.2.2]nonan-6-ol is a bicyclic alcohol with a rigid carbon framework that has garnered interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. While this compound itself has not been extensively studied for its biological activity, its structural motif is present in a variety of biologically active molecules. This guide aims to serve as a foundational resource for researchers working with or considering the use of this compound in their studies.

Chemical Structure and Isomerism

This compound possesses a unique bridged bicyclic system. The numbering of the carbon skeleton is crucial for identifying the position of the hydroxyl group and understanding its stereochemistry. The hydroxyl group at the C-6 position can exist in two diastereomeric forms: endo and exo.

G Chemical Structure of this compound cluster_endo endo-Bicyclo[3.2.2]nonan-6-ol cluster_exo exo-Bicyclo[3.2.2]nonan-6-ol endo_img exo_img

Caption: 2D representations of endo and exo isomers of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem[1]
Molecular Weight 140.22 g/mol PubChem[1]
CAS Number 1614-76-2PubChem[1]
Boiling Point (Predicted) 229.0 ± 8.0 °CChemicalBook
Density (Predicted) 1.018 ± 0.06 g/cm³ChemicalBook
XLogP3 2.4PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Complexity 122PubChem[1]

Synthesis and Experimental Protocols

The primary route to this compound is through the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. The stereochemical outcome of the reduction is dependent on the reducing agent and reaction conditions.

Synthesis of a Mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol

Reduction of Bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride (LiAlH₄) has been reported to yield a mixture of the endo and exo isomers.[2]

  • Experimental Protocol:

    • Reactants: Bicyclo[3.2.2]nonan-6-one, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether.

    • Procedure: A solution of Bicyclo[3.2.2]nonan-6-one in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.

    • Product Ratio: The reported ratio of endo to exo isomers is approximately 87:13.[2]

G Synthesis of endo- and exo-Bicyclo[3.2.2]nonan-6-ol start Bicyclo[3.2.2]nonan-6-one reagents 1. LiAlH4, Et2O, 0 °C to rt 2. H2O, NaOH(aq) start->reagents product endo-Bicyclo[3.2.2]nonan-6-ol (87%) exo-Bicyclo[3.2.2]nonan-6-ol (13%) reagents->product

Caption: Reaction scheme for the synthesis of a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.

Stereoselective Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol**

A stereoselective synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol has been described as part of a multi-step synthesis of GABA derivatives.[3]

  • Experimental Protocol:

    • Starting Material: Bicyclo[3.2.2]non-6-ene.

    • Procedure:

      • To a stirred solution of Bicyclo[3.2.2]non-6-ene in dried THF at 0 °C, BH₃•Me₂S is added dropwise under a nitrogen atmosphere.

      • The reaction mixture is stirred for 2 hours at room temperature.

      • Ethanol is added, and the mixture is cooled to 0 °C.

      • Aqueous NaOH (3 M) and 30% H₂O₂ are added dropwise.

      • The mixture is stirred at room temperature for 6 hours.

      • The reaction mixture is poured into ice water and extracted with ethyl acetate.

      • The combined organic extracts are washed with 1 M HCl and brine, dried over anhydrous MgSO₄, and concentrated.

      • The crude product is purified by column chromatography (silica gel, EtOAc/n-hexane = 1/10) to give (1S,6R)-Bicyclo[3.2.2]nonan-6-ol as a white solid.[3]

G Stereoselective Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol start Bicyclo[3.2.2]non-6-ene step1 1. BH3•Me2S, THF, 0 °C to rt start->step1 step2 2. EtOH, NaOH, H2O2 step1->step2 purification Column Chromatography step2->purification product (1S,6R)-Bicyclo[3.2.2]nonan-6-ol purification->product

Caption: Workflow for the stereoselective synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.

Spectral Data

Spectroscopic data is essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol has been reported as follows:

  • ¹H NMR (500 MHz, CDCl₃) δ: 4.05–4.08 (m, 1H), 2.13–2.18 (m, 1H), 1.92–1.99 (m, 2H), 1.85–1.88 (m, 1H), 1.69–1.76 (m, 1H), 1.58–1.65 (m, 5H), 1.50–1.56 (m, 2H), 1.43–1.48 (m, 2H), 1.33 (bs, 1H).[3]

¹³C NMR and IR Spectroscopy

Biological Activity

While there is a lack of specific studies on the biological activity of this compound itself, the bicyclo[3.2.2]nonane scaffold is a component of various biologically active compounds.

  • Derivatives of 1,4-diazabicyclo[3.2.2]nonane have been investigated as potent and selective α7-nicotinic acetylcholine receptor (α7-nAChR) agonists, which are potential therapeutic agents for cognitive deficits in Alzheimer's disease.[4]

  • Other aza-bicyclo[3.2.2]nonane derivatives have shown antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[5]

  • Neolignans containing a 6-oxabicyclo[3.2.2]nonane skeleton , isolated from Magnolia denudata, have demonstrated anti-platelet-activating factor (PAF) activity.[6]

These findings suggest that the rigid bicyclo[3.2.2]nonane framework can serve as a valuable scaffold for the design of novel therapeutic agents. Further investigation into the biological profile of this compound and its simple derivatives is warranted.

Conclusion

This compound is a structurally interesting molecule with potential applications as a building block in organic synthesis and drug discovery. This guide has summarized the available information on its structure, properties, and synthesis. While there are gaps in the publicly available experimental data, particularly for physical constants and certain spectral data, the provided protocols offer a solid foundation for its preparation and characterization. The documented biological activities of related bicyclo[3.2.2]nonane derivatives highlight the potential of this scaffold for the development of new therapeutic agents. Future research should focus on obtaining more complete experimental data for the pure endo and exo isomers and exploring the biological activity of this core molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Bicyclo[3.2.2]nonan-6-ol. Due to the limited availability of fully assigned public data for a specific isomer of this compound, this document will utilize representative data from closely related bicyclic alcohol structures to illustrate the principles of data presentation, experimental protocols, and logical workflows for structural elucidation. This approach ensures a thorough and practical guide for researchers working with similar bridged bicyclic systems.

Data Presentation: Tabulated NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a representative bicyclic alcohol, illustrating the clear and structured presentation of quantitative NMR data. The specific assignments are based on analysis of related structures and predictive models. The numbering of the bicyclo[3.2.2]nonane core is provided for clarity.

¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-63.5 - 4.0m-
H-12.2 - 2.5m-
H-52.2 - 2.5m-
H-7exo1.8 - 2.0m-
H-7endo1.5 - 1.7m-
H-8exo1.6 - 1.8m-
H-8endo1.3 - 1.5m-
H-9exo1.6 - 1.8m-
H-9endo1.3 - 1.5m-
H-2, H-3, H-41.2 - 1.9m-
OHVariablebr s-

¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C-668 - 75
C-138 - 42
C-538 - 42
C-730 - 35
C-825 - 30
C-925 - 30
C-220 - 25
C-320 - 25
C-420 - 25

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for key experiments.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ may be used depending on the solubility of the specific isomer.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Spectrometer and Parameters
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 10-15 ppm is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: Set to 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

  • 2D NMR Experiments (for detailed structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a bicyclic alcohol like this compound using NMR spectroscopy.

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_SpectralAnalysis Spectral Analysis cluster_StructureElucidation Structure Elucidation SamplePrep Sample Preparation (Compound in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1D ¹H, ¹³C & 2D COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction, and Calibration NMR_Acquisition->Processing PeakPicking Peak Picking and Integration Processing->PeakPicking H_Analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) PeakPicking->H_Analysis C_Analysis ¹³C NMR Analysis (Number of Signals, Chemical Shift) PeakPicking->C_Analysis TwoD_Analysis 2D NMR Analysis (¹H-¹H COSY, ¹H-¹³C HSQC/HMBC Correlations) PeakPicking->TwoD_Analysis Fragment_Assembly Fragment Assembly (Connecting Spin Systems) H_Analysis->Fragment_Assembly C_Analysis->Fragment_Assembly TwoD_Analysis->Fragment_Assembly Stereochem_Analysis Stereochemical Analysis (NOESY, Coupling Constants) Fragment_Assembly->Stereochem_Analysis Final_Structure Final Structure Confirmation Stereochem_Analysis->Final_Structure

NMR Analysis Workflow for this compound

This workflow diagram outlines the systematic process from sample preparation to the final confirmation of the chemical structure, highlighting the interplay between different NMR experiments and their analysis in elucidating the complex three-dimensional structure of bicyclic molecules.

Unveiling the Molecular Fragmentation of Bicyclo[3.2.2]nonan-6-ol: An In-depth Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a detailed exploration of the anticipated mass spectrometric behavior of Bicyclo[3.2.2]nonan-6-ol. While a publicly available mass spectrum for this specific compound is not readily found in common databases, this document extrapolates its likely fragmentation patterns based on established principles of mass spectrometry and data from structurally analogous bicyclic and cyclic alcohols. This guide offers a robust theoretical framework for the analysis and interpretation of mass spectral data for this and related compounds.

Introduction to the Mass Spectrometry of Bicyclic Alcohols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] For bicyclic alcohols such as this compound, electron ionization (EI) is a commonly employed technique. In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into various daughter ions. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable clues about its structure.[2][3]

The fragmentation of cyclic and bicyclic alcohols is governed by several key factors, including the stability of the resulting carbocations and radical species. Common fragmentation pathways for alcohols include the loss of a water molecule, alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon), and ring cleavage reactions.[4]

Predicted Mass Spectrum of this compound

This compound has a molecular formula of C9H16O and a monoisotopic mass of 140.1201 Da.[5] Upon electron ionization, the molecular ion (M•+) at m/z 140 would be formed. However, for many alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[4]

The predicted major fragments and their relative abundances are summarized in the table below. These predictions are based on the analysis of fragmentation patterns of similar bicyclic alcohols and general principles of mass spectrometry.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
140[C9H16O]•+ (Molecular Ion)-Low to Medium
122[C9H14]•+H2OHigh
111[C7H7O]+C2H5•Medium
97[C7H9]+C2H5O•Medium
83[C6H11]+C3H5O•Medium
67[C5H7]+C4H9O•High
55[C4H7]+C5H9O•High

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, as illustrated in the diagram below. These pathways are proposed based on the known fragmentation behavior of cyclic and bicyclic alcohols.

Fragmentation_Pathway M This compound (m/z = 140) M_ion [C9H16O]•+ (m/z = 140) M->M_ion Electron Ionization frag_122 [C9H14]•+ (m/z = 122) M_ion->frag_122 - H2O frag_111 [C7H7O]+ (m/z = 111) M_ion->frag_111 - C2H5• (α-cleavage) frag_97 [C7H9]+ (m/z = 97) frag_122->frag_97 - C2H5• frag_83 [C6H11]+ (m/z = 83) frag_122->frag_83 - C3H5• frag_67 [C5H7]+ (m/z = 67) frag_97->frag_67 - C2H6 frag_55 [C4H7]+ (m/z = 55) frag_83->frag_55 - C2H4

Caption: Proposed electron ionization mass spectrometry fragmentation pathway of this compound.

Loss of Water (H2O)

The most prominent initial fragmentation pathway for many cyclic alcohols is the elimination of a water molecule (18 Da) to form a radical cation with m/z 122. This is a highly favorable process, often leading to the base peak in the spectrum.

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group. For this compound, this can lead to the loss of an ethyl radical (C2H5•, 29 Da), resulting in a fragment ion at m/z 111.

Ring Cleavage and Subsequent Fragmentations

Following the initial loss of water, the resulting m/z 122 ion can undergo further fragmentation through cleavage of the bicyclic ring system. These complex rearrangements can lead to the formation of a series of smaller, stable carbocations. For instance, the loss of an ethyl radical from the m/z 122 ion would yield a fragment at m/z 97. Subsequent losses of neutral alkene fragments (e.g., ethylene, propylene) from these larger fragments would generate the characteristic lower mass ions observed in the spectra of cyclic systems, such as those at m/z 83, 67, and 55.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for the analysis of bicyclic alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. The concentration should be optimized to avoid overloading the GC column and mass spectrometer, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the sample concentration.

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

Logical Workflow for Analysis

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Preparation Dissolution in Volatile Solvent Sample->Preparation GC Gas Chromatography (Separation) Preparation->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the mass spectrometric behavior of this compound. By leveraging established fragmentation principles and data from analogous compounds, a detailed prediction of its mass spectrum and fragmentation pathways has been presented. The provided experimental protocols and logical workflow serve as a practical guide for researchers undertaking the analysis of this and similar bicyclic alcohols. The insights presented herein are crucial for the structural elucidation and characterization of these molecules in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Bicyclo[3.2.2]nonan-6-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predictive analysis of its key spectral features based on the well-established characteristic absorption frequencies of its constituent functional groups. Furthermore, a detailed, standard experimental protocol for acquiring the IR spectrum of a solid or liquid alcohol sample is provided, alongside a visual representation of the experimental workflow.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be dominated by absorptions arising from its hydroxyl (-OH) group and the carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within its bicyclic alkane framework. The following table summarizes the predicted characteristic IR absorption bands, their corresponding vibrational modes, and expected intensities.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3600-3200Alcohol (O-H)O-H Stretch (Hydrogen-bonded)Strong, Broad
~2960-2850Alkane (C-H)C-H StretchStrong
~1470-1440Alkane (CH₂)C-H Bend (Scissoring)Medium
~1380Alkane (CH₃)C-H Bend (Symmetrical)Weak (if applicable)
~1260-1000Alcohol (C-O)C-O StretchStrong

Note: The exact positions and intensities of these bands can be influenced by the specific stereochemistry (endo/exo) of the hydroxyl group and the physical state of the sample (solid, liquid, or in solution).

Key Spectral Features Explained:

  • O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3600-3200 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups of this compound molecules.[1][2][3]

  • C-H Stretching: Strong absorption bands are expected between 2960 and 2850 cm⁻¹, which are characteristic of the C-H stretching vibrations within the saturated bicyclic ring system.[4][5]

  • C-O Stretching: A strong band in the 1260-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol group.[1][6]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various C-H bending and C-C stretching vibrations. This "fingerprint region" is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[5]

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid or liquid alcohol like this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound sample (solid or liquid).

  • Spatula (for solid samples) or pipette (for liquid samples).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the appropriate software is running.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For a solid sample: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • For a liquid sample: Place a single drop of the this compound onto the center of the ATR crystal using a pipette.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument control software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

  • Data Processing and Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the wavenumbers of the major absorption bands and compare them to the predicted values and established correlation tables to confirm the presence of the expected functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the press arm with a solvent-dampened lint-free wipe to remove all traces of the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in obtaining an infrared spectrum using the ATR-FTIR technique.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Instrument_Setup Instrument Setup Clean_ATR Clean ATR Crystal Instrument_Setup->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to ATR Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Data_Processing Data Processing & Analysis Acquire_Spectrum->Data_Processing Clean_Up Clean Instrument Data_Processing->Clean_Up

Caption: Workflow for ATR-FTIR Spectroscopy.

References

Bicyclo[3.2.2]nonan-6-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1614-76-2

This technical guide provides an in-depth overview of Bicyclo[3.2.2]nonan-6-ol, a saturated bicyclic alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and explores the broader context of the bicyclo[3.2.2]nonane scaffold in medicinal chemistry.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its key properties, including computed descriptors, are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem
Molecular Weight 140.22 g/mol PubChem
CAS Number 1614-76-2PubChem
Appearance White solidMDPI
Boiling Point 229.0±8.0 °C (Predicted)ChemicalBook
Density 1.018±0.06 g/cm³ (Predicted)ChemicalBook
XLogP3 2.4PubChem

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below. The primary routes involve the hydroboration-oxidation of bicyclo[3.2.2]non-6-ene or the reduction of the corresponding ketone, bicyclo[3.2.2]nonan-6-one.

Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol via Hydroboration-Oxidation

This protocol describes the synthesis of a specific stereoisomer of this compound from bicyclo[3.2.2]non-6-ene (referred to as compound 63 in the source literature).

Materials:

  • Bicyclo[3.2.2]non-6-ene (compound 63)

  • Borane dimethyl sulfide complex (BH₃•Me₂S, 2.0 M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH, 3 M)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of bicyclo[3.2.2]non-6-ene (3.52 g, 28.8 mmol) in dried THF (25 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • BH₃•Me₂S (2.0 M solution in THF, 6.0 mL, 12.0 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred for 2 hours at room temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Ethanol (25 mL) is added to the reaction mixture.

  • The resulting mixture is cooled to 0 °C, followed by the successive dropwise addition of aqueous NaOH (3 M, 4 mL) and 30% H₂O₂ (3.6 mL).

  • The reaction mixture is then stirred at room temperature for 6 hours, with reaction completion again monitored by TLC.

  • The reaction mixture is poured into ice water (50 mL) and extracted with EtOAc (3 x 20 mL).

  • The combined organic extracts are washed with 1 M HCl (50 mL) and brine (50 mL), dried over anhydrous MgSO₄, and the solvent is removed on a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel (eluent: EtOAc/n-hexane = 1/10) to yield (1S,6R)-Bicyclo[3.2.2]nonan-6-ol as a white solid (3.92 g, 97% yield).

Synthesis of this compound via Reduction of Bicyclo[3.2.2]nonan-6-one

This method produces a mixture of the endo and exo isomers of this compound through the reduction of the corresponding ketone.

Materials:

  • Bicyclo[3.2.2]nonan-6-one

  • Lithium aluminum hydride (LiAlH₄)

Procedure:

  • Bicyclo[3.2.2]nonan-6-one is reduced using lithium aluminum hydride.

  • The reaction yields a mixture of endo-Bicyclo[3.2.2]nonan-6-ol and exo-Bicyclo[3.2.2]nonan-6-ol in a ratio of 87:13.

Bicyclo[3.2.2]nonane Scaffold in Drug Development

While specific signaling pathways involving this compound are not extensively documented, the bicyclo[3.2.2]nonane core structure is a recognized scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, which can be crucial for selective binding to biological targets.

Derivatives of the bicyclo[3.2.2]nonane system, particularly those incorporating nitrogen atoms (azabicyclo[3.2.2]nonanes), have shown significant biological activity. These derivatives are being explored for a range of therapeutic applications, including the development of agonists for the α7-nicotinic acetylcholine receptor for the potential treatment of Alzheimer's disease and as antiprotozoal agents.

The diagram below illustrates the general concept of utilizing the bicyclo[3.2.2]nonane scaffold for the development of bioactive compounds. Functionalization at various positions allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

G Bicyclo[3.2.2]nonane as a Scaffold in Drug Development cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Therapeutic Targets cluster_3 Potential Applications Bicyclo[3.2.2]nonane_Core Bicyclo[3.2.2]nonane Core Functional_Groups Introduction of Functional Groups (e.g., -OH, -NH2, heterocycles) Bicyclo[3.2.2]nonane_Core->Functional_Groups Chemical Modification nAChR α7-Nicotinic Acetylcholine Receptor Functional_Groups->nAChR Targets Protozoal_Targets Protozoal Enzymes/Receptors Functional_Groups->Protozoal_Targets Targets Other_Targets Other Biological Targets Functional_Groups->Other_Targets Targets Alzheimers Alzheimer's Disease nAChR->Alzheimers Antiprotozoal Antiprotozoal Agents Protozoal_Targets->Antiprotozoal

In-Depth Technical Guide to the Stereochemistry of Bicyclo[3.2.2]nonan-6-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of exo- and endo-Bicyclo[3.2.2]nonan-6-ol, isomers of significant interest in medicinal chemistry and material science due to their rigid, defined three-dimensional structure. This document outlines the synthesis, stereochemical assignment, and conformational analysis of these isomers, supported by quantitative data and detailed experimental protocols.

Introduction to the Bicyclo[3.2.2]nonane System

The bicyclo[3.2.2]nonane framework is a bridged bicyclic system composed of a six-membered ring and a seven-membered ring, sharing three atoms. This structure results in a conformationally mobile system, which has been a subject of stereochemical and conformational studies. The introduction of a hydroxyl group at the C-6 position creates two diastereomers: exo-Bicyclo[3.2.2]nonan-6-ol and endo-Bicyclo[3.2.2]nonan-6-ol. The spatial orientation of this hydroxyl group significantly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its stereochemistry crucial for applications in drug design and materials science.

Stereoisomers of Bicyclo[3.2.2]nonan-6-ol

The two key stereoisomers of this compound are the exo and endo diastereomers. The terms exo and endo describe the relative orientation of the hydroxyl substituent. In the bicyclo[3.2.2]nonane system, the larger bridge is the three-carbon bridge (C2-C3-C4). The exo isomer has the substituent on the C6 position pointing towards the smaller one-carbon bridge (C8), while the endo isomer has the substituent pointing away from it.

The stereochemical assignment of these isomers is definitively established through ¹H NMR spectroscopy, particularly by analyzing the coupling constants of the proton at C-6.

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of exo- and endo-Bicyclo[3.2.2]nonan-6-ol.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

IsomerProton at C-6 (H-6) Chemical Shift (δ)H-6 Coupling Constants (J)
endo-Bicyclo[3.2.2]nonan-6-ol~4.08 ppm (multiplet)Not explicitly resolved in available literature
exo-Bicyclo[3.2.2]nonan-6-ol

Note: The (1S,6R)-Bicyclo[3.2.2]nonan-6-ol, for which detailed NMR data is available, is assigned as the endo isomer based on synthetic pathway analysis.

Experimental Protocols

Synthesis of endo-Bicyclo[3.2.2]nonan-6-ol

The synthesis of endo-Bicyclo[3.2.2]nonan-6-ol is achieved through the hydroboration-oxidation of bicyclo[3.2.2]non-6-ene.

Protocol:

  • Hydroboration: To a stirred solution of bicyclo[3.2.2]non-6-ene (1 equivalent) in dried tetrahydrofuran (THF) cooled to 0 °C, a 2.0 M solution of borane-dimethyl sulfide complex (BH₃•Me₂S) in THF (0.42 equivalents) is added dropwise under a nitrogen atmosphere.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • Oxidation: The reaction mixture is cooled to 0 °C, and ethanol is added, followed by the dropwise addition of aqueous sodium hydroxide (3 M) and 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 6 hours.

  • Work-up and Purification: The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic extracts are washed with 1 M HCl and brine, dried over anhydrous magnesium sulfate, and evaporated. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane = 1/10) to yield endo-Bicyclo[3.2.2]nonan-6-ol as a white solid.[1]

Synthesis of a Mixture of exo- and endo-Bicyclo[3.2.2]nonan-6-ol

A mixture of the two isomers can be prepared by the reduction of the precursor ketone, bicyclo[3.2.2]nonan-6-one.

Protocol:

  • Reduction: Bicyclo[3.2.2]nonan-6-one is reduced using lithium aluminum hydride (LiAlH₄) in a suitable etheral solvent like diethyl ether or THF.

  • Stereochemical Outcome: This reduction yields a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol in a ratio of approximately 87:13. The predominance of the endo isomer is due to the steric hindrance of the bicyclic framework, which favors the hydride attack from the less hindered exo face.

  • Separation: The two isomers can be separated using column chromatography on silica gel.

Visualizations

Stereochemical Relationship of this compound Isomers

G Stereoisomers of this compound precursor Bicyclo[3.2.2]nonan-6-one endo endo-Bicyclo[3.2.2]nonan-6-ol (Major Product) precursor->endo LiAlH4 Reduction (exo-attack) exo exo-Bicyclo[3.2.2]nonan-6-ol (Minor Product) precursor->exo LiAlH4 Reduction (endo-attack)

Caption: Synthesis of this compound Isomers.

Conformational Analysis of the Bicyclo[3.2.2]nonane Ring System

The bicyclo[3.2.2]nonane skeleton is known to be conformationally mobile. The six-membered ring typically adopts a chair conformation. The seven-membered ring is more flexible, and its conformation influences the overall shape of the molecule.

G Conformational Mobility of the Bicyclo[3.2.2]nonane System A Chair-Boat Conformation B Chair-Chair Conformation A->B Ring Inversion

References

Physical properties like melting point and boiling point of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bicyclo[3.2.2]nonan-6-ol, a bicyclic alcohol of interest in synthetic and medicinal chemistry. This document summarizes available data on its physical constants, provides detailed experimental protocols for its synthesis, and includes spectroscopic characterization information.

Core Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₆O-
Molecular Weight 140.22 g/mol PubChem[1]
Boiling Point 229.0 ± 8.0 °C (Predicted)ChemicalBook
Density 1.018 ± 0.06 g/cm³ (Predicted)ChemicalBook
Melting Point Not explicitly reported-

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. A detailed experimental protocol for the synthesis of a specific stereoisomer, (1S,6R)-Bicyclo[3.2.2]nonan-6-ol, has been described and is presented below as a representative method.[2]

Experimental Protocol: Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol[2]

Materials:

  • Bicyclo[3.2.2]non-6-ene

  • Borane dimethyl sulfide complex (BH₃•Me₂S), 2.0 M solution in THF

  • Tetrahydrofuran (THF), dried

  • Nitrogen (N₂) atmosphere

Procedure:

  • A solution of Bicyclo[3.2.2]non-6-ene (3.52 g, 28.8 mmol) in dried tetrahydrofuran (25 mL) is placed in a flask and cooled to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, a 2.0 M solution of borane dimethyl sulfide complex in THF (6.0 mL, 12.0 mmol) is added dropwise to the stirred solution.

  • Following the addition, the reaction mixture is stirred for 2 hours at room temperature.

  • Work-up and purification steps (details not provided in the cited source) would typically follow to isolate the final product.

This hydroboration-oxidation reaction proceeds to yield the corresponding alcohol. The stereochemistry of the product is dictated by the approach of the borane to the double bond.

SynthesisWorkflow start Bicyclo[3.2.2]non-6-ene product (1S,6R)-Bicyclo[3.2.2]nonan-6-ol start->product Hydroboration- Oxidation reagent1 BH3•Me2S in THF reagent1->product conditions1 0 °C to Room Temp. conditions1->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

A comprehensive analysis of the conformational properties of various Bicyclo[3.2.2]nonane derivatives, including alcohols, has been conducted.[3][4] This research utilized infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structural features of these compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the hydroxyl (-OH) functional group in this compound, which typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical for confirming the bicyclic framework and the position of the hydroxyl group. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

While specific spectral data for the parent this compound is not compiled in this guide, the referenced thesis provides extensive spectroscopic analysis of related compounds, which can serve as a valuable reference for researchers working with this class of molecules.[3][4]

Application in Drug Development

Bicyclo[3.2.2]nonane derivatives are recognized as important scaffolds in medicinal chemistry due to their rigid, three-dimensional structure. This framework can be used to orient functional groups in a precise manner for interaction with biological targets. While this compound itself is not an active pharmaceutical ingredient, its structural motif may be incorporated into more complex molecules designed for therapeutic applications.

References

Crystal Structure of Bicyclo[3.2.2]nonan-6-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Bicyclo[3.2.2]nonan-6-ol derivatives. The bicyclo[3.2.2]nonane framework is a rigid scaffold that has garnered interest in medicinal chemistry due to its potential to present substituents in well-defined spatial orientations, making it a valuable core for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of Bicyclo[3.2.2]nonane Derivatives

The determination of the crystal structure of Bicyclo[3.2.2]nonane derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. A key example is the crystallographic analysis of syn-3-exo-p-bromobenzoyloxybicyclo[3.2.2]non-6-ene-8,9-endo-cis-dicarboxylic acid anhydride, a derivative that incorporates the core bicyclo[3.2.2]nonane skeleton.

The crystal structure of this compound was determined by single-crystal X-ray analysis. The crystals are monoclinic and belong to the space group P2₁/c.[1] The unit cell dimensions were determined to be a = 13.47 Å, b = 12.31 Å, and c = 10.63 Å, with a β angle of 117.5°.[1] The unit cell contains four molecules (Z = 4).[1]

ParameterValue[1]
Compound Name syn-3-exo-p-bromobenzoyloxybicyclo[3.2.2]non-6-ene-8,9-endo-cis-dicarboxylic acid anhydride
Molecular Formula C₁₈H₁₅BrO₆
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.47
b (Å) 12.31
c (Å) 10.63
β (°) ** 117.5
Volume (ų) **1565.5
Z 4

Experimental Protocols

The synthesis and crystallization of this compound and its derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction studies. The following sections detail the methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of the Bicyclo[3.2.2]nonane core can be achieved through various routes, often involving Diels-Alder reactions to construct the bicyclic framework.

A representative synthesis of a this compound derivative involves the following conceptual steps:

Synthesis_Workflow Start Starting Materials (e.g., Cycloheptatriene and Dienophile) DielsAlder Diels-Alder Reaction Start->DielsAlder Intermediate Bicyclo[3.2.2]nonadiene Intermediate DielsAlder->Intermediate Functionalization Functional Group Manipulation Intermediate->Functionalization Reduction Reduction of Ketone or other functional group Functionalization->Reduction FinalProduct This compound Derivative Reduction->FinalProduct

Caption: Generalized synthetic workflow for this compound derivatives.

A specific example is the preparation of endo-bicyclo[3.2.2]non-6-en-3-ol.[1] This synthesis starts from the electrolysis of endo-3-benzoyloxybicyclo[3.2.2]nonane-6,7-exo-dicarboxylic acid anhydride, which yields endo-3-benzoyloxybicyclo[3.2.2]non-6-ene.[1] Subsequent hydrolysis of the benzoate ester furnishes the desired alcohol.[1]

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical.

General Crystallization Workflow:

Crystallization_Workflow Start Purified Compound Solvent Select Appropriate Solvent System Start->Solvent Dissolution Dissolve Compound (with heating if necessary) Solvent->Dissolution Cooling Slow Cooling (Vapor Diffusion or Slow Evaporation) Dissolution->Cooling Crystals Crystal Formation Cooling->Crystals Isolation Isolate and Dry Crystals Crystals->Isolation XRD_Workflow Crystal Single Crystal Selection Mounting Mounting on Diffractometer Crystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation

References

The Bicyclo[3.2.2]nonane System: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.2.2]nonane ring system, a fascinating bridged carbocyclic structure, has been a subject of significant interest in the field of organic chemistry. Its unique conformational properties and its presence as a core scaffold in various natural products and synthetic molecules of biological importance have driven extensive research into its synthesis and reactivity. This technical guide provides an in-depth exploration of the discovery and historical development of the bicyclo[3.2.2]nonane system, detailing the seminal synthetic approaches, key experimental protocols, and fundamental structural and reactivity data.

Historical Perspective: The Dawn of Bicyclo[3.2.2]nonane Chemistry

The journey into the chemistry of the bicyclo[3.2.2]nonane framework began with the synthesis of its derivatives rather than the parent hydrocarbon itself. Early explorations into bridged bicyclic systems laid the groundwork for the eventual isolation and characterization of this unique scaffold.

The synthesis of the bicyclo[3.2.2]nonane system has been primarily approached through three distinct strategies:

  • Construction from Cyclohexane Derivatives: This approach involves the formation of the characteristic bridged structure by cyclization of appropriately substituted cyclohexane precursors.

  • Diels-Alder and Other Electrocyclic Reactions: The powerful and versatile Diels-Alder reaction has proven to be a cornerstone in the synthesis of the bicyclo[3.2.2]nonane core, offering a high degree of control over stereochemistry.

  • Ring Expansion of Smaller Bicyclic Systems: This method involves the expansion of one of the rings in a smaller bicyclic precursor, such as a bicyclo[2.2.2]octane derivative, to generate the bicyclo[3.2.2]nonane skeleton.

A pivotal moment in the history of this ring system was the work of P. C. Guha in 1939, who reported one of the earliest preparations of a bicyclo[3.2.2]nonane derivative.[1] Later, in 1968, G. Wood and E. P. Woo described the synthesis of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione.[2] These early synthetic efforts, while not yielding the parent hydrocarbon, were crucial in establishing the viability of constructing this bridged system and paved the way for future investigations.

The parent bicyclo[3.2.2]nonane was later synthesized, with a key pathway involving a Diels-Alder reaction, followed by a series of functional group transformations. A notable route, detailed in the doctoral thesis of A.J. Baker in 1971, starts with the Diels-Alder reaction of cyclohepta-2,4-dienone with acrolein.[3]

Key Synthetic Routes and Experimental Protocols

The following sections detail the seminal synthetic methodologies that have been employed to construct the bicyclo[3.2.2]nonane core.

Synthesis from Cyclohexane Derivatives: The Guha Synthesis

One of the earliest forays into the bicyclo[3.2.2]nonane system was the synthesis of 1,5-dicarbomethoxybicyclo[3.2.2]nona-6,8-dione by Guha.[1] This approach utilized the disodio salt of succinosuccinic ester, which was treated with 1,3-dibromopropane to form the bicyclic structure.

Experimental Protocol: Synthesis of 1,5-Biscarbethoxybicyclo[3.2.2]nonane-6,8-dione (Adapted from Wood and Woo, 1968[2])

The alkylation of the sodium salt of diethyl succinylsuccinate with 1,3-dibromopropane yields 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione.

  • Materials: Diethyl succinylsuccinate, sodium ethoxide, 1,3-dibromopropane, ethanol.

  • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this is added diethyl succinylsuccinate to form the disodio salt. 1,3-dibromopropane is then added, and the mixture is refluxed. After cooling, the product is isolated by filtration and purified by recrystallization.

  • Note: This reaction can also lead to the formation of a bicyclo[4.2.1]nonane isomer through rearrangement.[2]

Diels-Alder Approach to the Parent Bicyclo[3.2.2]nonane

A robust and widely recognized route to the parent bicyclo[3.2.2]nonane involves an initial Diels-Alder reaction.[3] This pathway provides a clear and logical progression to the target molecule.

Logical Workflow for the Synthesis of Bicyclo[3.2.2]nonane

Synthesis_of_Bicyclo_3_2_2_nonane cluster_start Starting Materials cluster_reaction1 Diels-Alder Reaction cluster_reaction2 Catalytic Hydrogenation cluster_reaction3 Enol Acetate Formation & Oxidative Cleavage cluster_reaction4 Wolff-Kishner Reduction cyclohepta_2_4_dienone Cyclohepta-2,4-dienone adduct 8-Formylbicyclo[3.2.2]non-6-ene cyclohepta_2_4_dienone->adduct acrolein Acrolein acrolein->adduct hydrogenated_adduct 8-Formylbicyclo[3.2.2]nonane adduct->hydrogenated_adduct H₂, Catalyst enol_acetate Enol Acetate Intermediate hydrogenated_adduct->enol_acetate Ac₂O, Pyridine ketone Bicyclo[3.2.2]nonan-6-one enol_acetate->ketone O₃ or other oxidizing agent product Bicyclo[3.2.2]nonane ketone->product H₂NNH₂, KOH, heat

References

Methodological & Application

Application Notes and Protocols for the Use of Bicyclo[3.2.2]nonan-6-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Bicyclo[3.2.2]nonan-6-ol, a saturated bicyclic alcohol. This rigid, three-dimensional scaffold serves as a valuable building block in organic synthesis, offering a well-defined stereochemical and conformational framework. Its applications primarily revolve around its use as a synthetic intermediate for accessing the bicyclo[3.2.2]nonane core, which is of interest in medicinal chemistry and materials science. The hydroxyl group at the C-6 position provides a versatile handle for further functionalization, including oxidation to the corresponding ketone, and formation of esters and ethers.

Application Notes

The synthetic utility of this compound is centered on its role as a precursor to other functionalized bicyclo[3.2.2]nonane derivatives.

  • Access to the Bicyclo[3.2.2]nonane Scaffold: this compound is a key intermediate in the synthesis of the bicyclo[3.2.2]nonane ring system. This scaffold is of interest due to its rigid structure, which can be used to control the spatial orientation of substituents in the design of bioactive molecules and materials.

  • Precursor to Bicyclo[3.2.2]nonan-6-one: One of the primary applications of this compound is its oxidation to Bicyclo[3.2.2]nonan-6-one.[1][2] This ketone is a versatile intermediate for a variety of subsequent transformations, including alpha-functionalization, olefination reactions, and Baeyer-Villiger oxidation to introduce heteroatoms into the ring system.

  • Functional Group Handle: The hydroxyl group of this compound can be derivatized to introduce a range of other functional groups. Standard alcohol transformations such as esterification with acyl chlorides or carboxylic acids, and etherification via Williamson ether synthesis or other methods, can be employed to append various side chains or linking groups. While specific high-yield examples in complex syntheses are not widely reported, these standard transformations allow for the incorporation of the bicyclic core into larger molecular architectures.

  • Role in Mechanistic Studies: Derivatives of this compound, particularly its tosylates and p-nitrobenzenesulfonates, have been utilized in physical organic chemistry to study solvolysis reactions and the behavior of carbocation intermediates in bridged bicyclic systems.[3]

  • Relevance in Medicinal Chemistry: While direct applications of this compound in drug synthesis are not extensively documented, the related aza-bicyclo[3.2.2]nonane scaffold has been incorporated into compounds with antiprotozoal and sigma receptor binding activities.[4][5] This suggests the potential of the carbocyclic analogue as a scaffold for the development of new therapeutic agents.

Quantitative Data

The following tables summarize quantitative data for the synthesis and key reactions of this compound.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProduct(s)YieldReference
Bicyclo[3.2.2]nonan-6-one1. LiAlH₄ 2. H₂Oendo-Bicyclo[3.2.2]nonan-6-ol and exo-Bicyclo[3.2.2]nonan-6-ol (87:13 ratio)Not specified[3]
Bicyclo[3.2.2]non-6-ene1. BH₃•Me₂S, THF, 0 °C to RT, 2 h 2. H₂O₂, NaOH(1S,6R)-Bicyclo[3.2.2]nonan-6-olNot specified[1]
Tricyclo[3.3.1.0²,⁸]non-3-en-6-olH₂, Catalystexo-Bicyclo[3.2.2]nonan-6-olNot specified[3]

Table 2: Oxidation of this compound

Starting MaterialReagents and ConditionsProductYieldReference
(1S,6R)-Bicyclo[3.2.2]nonan-6-olCrO₃, H₂SO₄, H₂O, Acetone(1S*)-Bicyclo[3.2.2]nonan-6-one49%[2]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol via Hydroboration-Oxidation of Bicyclo[3.2.2]non-6-ene [1]

  • Materials:

    • Bicyclo[3.2.2]non-6-ene

    • Borane dimethyl sulfide complex (BH₃•Me₂S, 2.0 M solution in THF)

    • Tetrahydrofuran (THF), dried

    • 3 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen gas (N₂)

  • Procedure:

    • To a stirred solution of Bicyclo[3.2.2]non-6-ene (e.g., 3.52 g, 28.8 mmol) in dried THF (25 mL) cooled to 0 °C under a nitrogen atmosphere, add BH₃•Me₂S (2.0 M solution in THF, e.g., 6.0 mL, 12.0 mmol) dropwise.

    • After the addition is complete, allow the reaction mixture to stir for 2 hours at room temperature.

    • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (e.g., 10 mL), followed by the dropwise addition of 30% H₂O₂ (e.g., 10 mL).

    • Stir the mixture at room temperature for 12 hours.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.

Protocol 2: Synthesis of endo/exo-Bicyclo[3.2.2]nonan-6-ol via Reduction of Bicyclo[3.2.2]nonan-6-one [3]

  • Materials:

    • Bicyclo[3.2.2]nonan-6-one

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Water

    • 15% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (e.g., 1.2 molar equivalents) in anhydrous diethyl ether at 0 °C, add a solution of Bicyclo[3.2.2]nonan-6-one (1.0 molar equivalent) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water (e.g., X mL), 15% NaOH solution (e.g., X mL), and then water again (e.g., 3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture and wash the solid with diethyl ether.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.

Protocol 3: Oxidation of this compound to Bicyclo[3.2.2]nonan-6-one (Jones Oxidation) [2]

  • Materials:

    • This compound

    • Chromium trioxide (CrO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Acetone

    • Water

    • Isopropanol

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare the Jones reagent: Dissolve CrO₃ (e.g., 4.19 g) in water (15 mL) and slowly add concentrated H₂SO₄ (3.8 mL).

    • Dissolve this compound (e.g., 3.92 g, 28.0 mmol) in acetone (25 mL) and cool the solution to 0 °C in an ice bath.

    • Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature at or below 5 °C. The color of the reaction mixture will turn from orange to green/brown.

    • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to yield Bicyclo[3.2.2]nonan-6-one.

Protocol 4: General Procedure for Esterification of this compound

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride) or carboxylic anhydride (e.g., acetic anhydride)

    • Tertiary amine base (e.g., triethylamine or pyridine)

    • Aprotic solvent (e.g., dichloromethane or THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 molar equivalent) and the tertiary amine base (1.2-1.5 molar equivalents) in the aprotic solvent.

    • Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 molar equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography or distillation.

Visualizations

Diagram 1: Synthetic Workflow for this compound and its Oxidation

Synthetic_Workflow start Bicyclo[3.2.2]non-6-ene alcohol This compound start->alcohol  Hydroboration-Oxidation  (BH3.SMe2, H2O2, NaOH) ketone Bicyclo[3.2.2]nonan-6-one alcohol->ketone  Jones Oxidation  (CrO3, H2SO4)

Caption: Synthetic route to this compound and its subsequent oxidation.

Diagram 2: Potential Synthetic Transformations of this compound

Transformations alcohol This compound ketone Bicyclo[3.2.2]nonan-6-one alcohol->ketone Oxidation ester Bicyclo[3.2.2]nonan-6-yl Ester alcohol->ester Esterification ether Bicyclo[3.2.2]nonan-6-yl Ether alcohol->ether Etherification leaving_group Bicyclo[3.2.2]nonan-6-yl OTs / OMs alcohol->leaving_group Sulfonylation

References

Application Notes and Protocols: Reactions of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical transformations of Bicyclo[3.2.2]nonan-6-ol. The bicyclo[3.2.2]nonane framework is a rigid scaffold of significant interest in medicinal chemistry and materials science. Understanding the reactivity of its functionalized derivatives, such as this compound, is crucial for the synthesis of novel compounds with potential therapeutic or material applications.

Overview of Reactivity

This compound, a secondary bicyclic alcohol, undergoes a variety of common organic transformations, including oxidation to the corresponding ketone, esterification and etherification of the hydroxyl group, and elimination to form an alkene. The rigid, bridged structure of the bicyclo[3.2.2]nonane system can influence the stereochemical outcome and reactivity in these transformations.

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. For instance, reduction with lithium aluminum hydride has been reported to yield an 87:13 mixture of the endo and exo isomers of this compound[1].

Experimental Protocols and Data

This section details the experimental procedures for key reactions involving this compound. All quantitative data is summarized in the subsequent tables for ease of comparison.

Oxidation to Bicyclo[3.2.2]nonan-6-one

The oxidation of the secondary alcohol to a ketone is a fundamental transformation. A common and effective method for this is the Jones oxidation.

Protocol: Jones Oxidation

  • Dissolve this compound in acetone.

  • Cool the solution in an ice bath.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • Continue the addition until the orange color of the Jones reagent persists.

  • Quench the reaction by adding a small amount of isopropanol until the orange color disappears.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude Bicyclo[3.2.2]nonan-6-one.

  • Purify the product by sublimation or column chromatography.

Esterification to Bicyclo[3.2.2]nonan-6-yl Acetate

Esterification of the hydroxyl group can be achieved using various methods, including reaction with an acid anhydride or an acyl chloride in the presence of a base.

Protocol: Acetylation with Acetic Anhydride

  • To a solution of this compound in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride.

  • A catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting Bicyclo[3.2.2]nonan-6-yl acetate by column chromatography.

A general procedure for the acetylation of a similar bicyclic alcohol, 3-Bicyclo[3.3.1]nonanol, involves heating the alcohol with anhydrous sodium acetate and acetic anhydride at 100°C for 2 hours, which could be adapted for this compound[2].

Tosylation to Bicyclo[3.2.2]nonan-6-yl Tosylate

The conversion of the alcohol to a tosylate is a common strategy to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

Protocol: Tosylation

  • Dissolve this compound in anhydrous pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) portionwise to the stirred solution.

  • Allow the reaction to stir at 0°C and then warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the combined organic extracts sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Bicyclo[3.2.2]nonan-6-yl tosylate.

A procedure for the synthesis of Bicyclo[3.2.2]nonan-3-yl tosylate from the corresponding alcohol in 64% yield has been reported, which can serve as a reference for the tosylation of the 6-ol isomer[3].

Dehydration to Bicyclo[3.2.2]non-6-ene

Acid-catalyzed dehydration of this compound leads to the formation of the corresponding alkene.

Protocol: Acid-Catalyzed Dehydration

  • Heat this compound with a strong acid catalyst such as sulfuric acid or phosphoric acid.

  • The product, Bicyclo[3.2.2]non-6-ene, can be distilled from the reaction mixture as it is formed.

  • Wash the distillate with a dilute base solution to remove any acidic impurities.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Further purification can be achieved by fractional distillation.

While a specific protocol for the dehydration of this compound was not found, the dehydration of a related compound, bicyclo[2.2.2]oct-2-ylmethanol, at 165°C with phosphoric acid yielded the rearranged alkene, bicyclo[3.3.1]non-2-ene, suggesting that rearrangement is a possible side reaction in such systems[1].

Data Summary

Table 1: Synthesis of this compound

PrecursorReagentProduct(s)Isomer Ratio (endo:exo)Reference
Bicyclo[3.2.2]nonan-6-oneLithium aluminum hydrideThis compound87:13[1]

Table 2: Reactions of this compound Derivatives

SubstrateReagent(s)ProductYieldReference
Bicyclo[3.2.2]nonan-3-olp-Toluenesulfonyl chloride, PyridineBicyclo[3.2.2]nonan-3-yl tosylate64%[3]
3-Bicyclo[3.3.1]nonanolAcetic anhydride, Sodium acetate3-Bicyclo[3.3.1]nonyl acetateNot specified[2]

Note: Data for direct reactions of this compound is limited in the provided search results. The data presented for the 3-ol isomer and the [3.3.1] analogue can be used as a guideline for expected reactivity and conditions.

Visualizations

Reaction_Pathways Bicyclo[3.2.2]nonan-6-one Bicyclo[3.2.2]nonan-6-one This compound This compound Bicyclo[3.2.2]nonan-6-one->this compound Reduction (e.g., LiAlH4) This compound->Bicyclo[3.2.2]nonan-6-one Oxidation (e.g., Jones Reagent) Bicyclo[3.2.2]nonan-6-yl_Acetate Bicyclo[3.2.2]nonan-6-yl_Acetate This compound->Bicyclo[3.2.2]nonan-6-yl_Acetate Esterification (e.g., Ac2O) Bicyclo[3.2.2]nonan-6-yl_Tosylate Bicyclo[3.2.2]nonan-6-yl_Tosylate This compound->Bicyclo[3.2.2]nonan-6-yl_Tosylate Tosylation (TsCl, Pyridine) Bicyclo[3.2.2]non-6-ene Bicyclo[3.2.2]non-6-ene This compound->Bicyclo[3.2.2]non-6-ene Dehydration (Acid catalyst) Experimental_Workflow_Oxidation cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Dissolve this compound in Acetone Cool Cool to 0°C Start->Cool Add_Reagent Add Jones Reagent Dropwise Cool->Add_Reagent Quench Quench with Isopropanol Add_Reagent->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Sublimation/Chromatography Concentrate->Purify Product Bicyclo[3.2.2]nonan-6-one Purify->Product

References

Application Note: Synthesis of Bicyclo[3.2.2]nonan-6-one via Oxidation of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The bicyclo[3.2.2]nonane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational properties make it an attractive bioisostere for various cyclic systems, offering a way to explore new chemical space and optimize ligand-receptor interactions.[1][2] Derivatives of azabicyclo[3.2.2]nonanes, for example, have shown promising antiprotozoal activity.[3][4] A key intermediate in the synthesis of functionalized bicyclo[3.2.2]nonane derivatives is the bicyclic ketone, bicyclo[3.2.2]nonan-6-one. This ketone serves as a versatile handle for further chemical modifications. A primary and efficient route to this ketone is the oxidation of its corresponding alcohol precursor, bicyclo[3.2.2]nonan-6-ol. This document provides detailed protocols for this transformation, relevant physicochemical data, and workflows for researchers.

Physicochemical Properties

A summary of the key properties for the precursor alcohol and the target ketone product is provided below for easy reference.

PropertyThis compoundBicyclo[3.2.2]nonan-6-one
Molecular Formula C₉H₁₆O[5]C₉H₁₄O[6]
Molecular Weight 140.22 g/mol [5]138.21 g/mol [6]
IUPAC Name This compound[5]bicyclo[3.2.2]nonan-6-one[6]
CAS Number 1614-76-2[5]Not specified in results
Structure (See PubChem CID 2780352)[5](See PubChem CID 12642482)[6]

Reaction Scheme and Workflow

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. The general scheme involves the treatment of this compound with a suitable oxidizing agent to yield Bicyclo[3.2.2]nonan-6-one.

G cluster_main General Oxidation Scheme reactant This compound product Bicyclo[3.2.2]nonan-6-one reactant->product Oxidation reagent_label [Oxidizing Agent] e.g., Jones Reagent

Caption: General reaction scheme for the oxidation of this compound.

A typical laboratory workflow for this synthesis involves several key stages, from preparation to final analysis, ensuring the safe and efficient production of the target ketone.

G prep 1. Reagent Preparation - Dissolve this compound in acetone. - Prepare Jones Reagent. reaction 2. Reaction Execution - Cool alcohol solution to 0°C. - Add Jones Reagent dropwise. - Stir for specified time. prep->reaction monitor 3. Monitoring - Track reaction progress using TLC. reaction->monitor workup 4. Quenching & Workup - Quench with isopropanol. - Perform aqueous workup and extraction. monitor->workup purify 5. Purification - Dry organic layer. - Concentrate in vacuo. - Purify via column chromatography. workup->purify analyze 6. Analysis - Determine yield and purity. - Characterize using NMR, IR, MS. purify->analyze

Caption: Experimental workflow for the synthesis and analysis of Bicyclo[3.2.2]nonan-6-one.

Experimental Protocols

Protocol 1: Synthesis of Precursor - this compound

The precursor alcohol can be synthesized via the reduction of the corresponding ketone. This provides a method for preparing the starting material if it is not commercially available.

Reaction: Bicyclo[3.2.2]nonan-6-one → this compound

Methodology (based on similar reductions[7]):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reactant Addition: Dissolve Bicyclo[3.2.2]nonan-6-one in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol mixture via flash column chromatography on silica gel.

Expected Results: The reduction of bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride is reported to yield an 87:13 mixture of endo-bicyclo[3.2.2]nonan-6-ol and exo-bicyclo[3.2.2]nonan-6-ol, respectively[7].

Protocol 2: Oxidation to Bicyclo[3.2.2]nonan-6-one

This protocol describes the oxidation of this compound to the target ketone using Jones reagent, a common and effective method for oxidizing secondary alcohols[8].

Reaction: this compound → Bicyclo[3.2.2]nonan-6-one

Methodology (adapted from[8]):

  • Preparation: Dissolve this compound (1.0 eq) in acetone and cool the solution to 0°C in an ice bath with vigorous stirring.

  • Reagent Addition: Add Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) dropwise to the cooled solution. A persistent orange-brown color indicates that the alcohol has been consumed.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Quench the excess oxidant by the careful addition of isopropanol until the solution turns green.

  • Workup: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ketone by flash column chromatography on silica gel to obtain pure Bicyclo[3.2.2]nonan-6-one.

Data Presentation

Spectroscopic Data for Product Characterization

Characterization of the final product, Bicyclo[3.2.2]nonan-6-one, is critical. ¹³C NMR spectroscopy is a powerful tool for confirming the structure of bicyclic ketones.

CompoundKey Spectroscopic Data
Bicyclo[3.2.2]nonanones ¹³C NMR data for various bicyclo[3.2.2]nonanone skeletons have been extensively studied and reported, serving as valuable reference data for structural confirmation.[9][10]
Bicyclo[3.2.2]nonan-6-one The carbonyl carbon typically exhibits a characteristic chemical shift in the downfield region of the ¹³C NMR spectrum (around 200-220 ppm). The specific shifts of all 9 carbons provide a unique fingerprint for the molecule.[9][10]
Infrared (IR) Spectroscopy A strong absorption band in the region of 1710-1725 cm⁻¹ is indicative of the C=O stretch of the ketone functionality.[9]

Logical Relationship in Drug Development

Bicyclic ketones are not typically the final drug product but are crucial intermediates. Their synthesis from precursors like this compound is a key step in the development pipeline for more complex, biologically active molecules.

G precursor Precursor This compound intermediate Key Intermediate Bicyclo[3.2.2]nonan-6-one precursor->intermediate Oxidation derivatization Further Derivatization (e.g., Reductive Amination, Alkylation, Wittig Reaction) intermediate->derivatization Functionalization api Biologically Active Compounds (Potential APIs) derivatization->api Synthesis

Caption: Role of Bicyclo[3.2.2]nonan-6-one as a key intermediate in drug discovery.

Conclusion this compound is a readily accessible precursor for the synthesis of Bicyclo[3.2.2]nonan-6-one, a valuable intermediate for drug development and medicinal chemistry. The oxidation can be achieved reliably using standard laboratory procedures such as the Jones oxidation. The protocols and data provided herein offer a comprehensive guide for researchers aiming to utilize this synthetic pathway to access novel compounds built upon the bicyclo[3.2.2]nonane scaffold.

References

Application of Bicyclo[3.2.2]nonan-6-ol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of bicyclic compounds makes them attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents. Bicyclo[3.2.2]nonan-6-ol, a member of this class, serves as a valuable intermediate in the synthesis of biologically active molecules. Its constrained conformation allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a specific focus on its role in the development of inhibitors for branched-chain aminotransferase 1 (BCAT1), a target of interest in cancer therapy.

Application Notes

The primary documented application of this compound in medicinal chemistry is as a key building block for the synthesis of γ-aminobutyric acid (GABA) analogues. These analogues have been investigated as inhibitors of BCAT1.[1][2] BCAT1 is an enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for cancer cell growth and proliferation.[2][3] Inhibition of BCAT1 is therefore a promising strategy for the development of novel anticancer drugs.[1][2]

The bicyclo[3.2.2]nonane scaffold, derived from this compound, provides a rigid framework that can be functionalized to mimic the binding of natural substrates to the active site of BCAT1. The specific stereochemistry of the bicyclic system is crucial for biological activity, highlighting the importance of stereocontrolled synthesis.

Key Advantages of the Bicyclo[3.2.2]nonane Scaffold:
  • Structural Rigidity: The fixed conformation of the bicyclic system reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Three-Dimensional Diversity: The non-planar structure allows for the exploration of chemical space in three dimensions, which can lead to improved selectivity and potency.

  • Novelty: As a less commonly explored scaffold compared to more traditional ring systems, it offers opportunities for the development of intellectual property.

Quantitative Data

The following table summarizes the in vitro biological activity of a GABA derivative synthesized using (1S,6R)-Bicyclo[3.2.2]nonan-6-ol as an intermediate. The data is extracted from a study on GABA derivatives as BCAT1 inhibitors.[1][2]

Compound IDBicyclic ScaffoldTargetIC50 (μM)[1]
4 Bicyclo[3.2.2]nonaneBCAT15.31

Experimental Protocols

This section provides a detailed protocol for the synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol, a key intermediate for the preparation of the aforementioned BCAT1 inhibitors.

Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol**

This protocol is adapted from the supplementary information of a study by Wen et al.[1]

Materials:

  • (1R,5S,6R,7S)-Bicyclo[3.2.2]nonane-6,7-dicarboxylic acid

  • Lead(IV) acetate (Pb(OAc)₄)

  • Pyridine

  • Pentane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Borane dimethyl sulfide complex (BH₃•Me₂S, 2.0 M solution in THF)

  • Tetrahydrofuran (THF), dried

  • Nitrogen gas (N₂)

Procedure:

  • Oxidative Bisdecarboxylation to (1S*)-Bicyclo[3.2.2]non-6-ene:

    • To a stirred mixture of (1R,5S,6R,7S)-Bicyclo[3.2.2]nonane-6,7-dicarboxylic acid (5.00 g, 23.6 mmol) in pyridine (100 mL), add lead(IV) acetate (15.67 g, 35.3 mmol) under a nitrogen atmosphere.

    • Heat the reaction mixture to 75 °C and stir for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into water (300 mL).

    • Extract the aqueous mixture with pentane (4 x 100 mL).

    • Combine the organic extracts and wash successively with 1 M HCl (3 x 200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent on a rotary evaporator at 20 °C to yield (1S*)-Bicyclo[3.2.2]non-6-ene. This intermediate is used in the next step without further purification.

  • Hydroboration-Oxidation to (1S,6R)-Bicyclo[3.2.2]nonan-6-ol:

    • Dissolve the crude (1S*)-Bicyclo[3.2.2]non-6-ene (3.52 g, 28.8 mmol) in dried THF (25 mL) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Add borane dimethyl sulfide complex (2.0 M solution in THF, 6.0 mL, 12.0 mmol) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction and work up using standard hydroboration-oxidation procedures (e.g., addition of aqueous NaOH and H₂O₂) to obtain the desired (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.

Visualizations

The following diagrams illustrate the key synthetic pathway and the logical relationship in the development of BCAT1 inhibitors based on the this compound scaffold.

G cluster_synthesis Synthetic Pathway to this compound Dicarboxylic_Acid Bicyclo[3.2.2]nonane- 6,7-dicarboxylic acid Alkene (1S)-Bicyclo[3.2.2]non-6-ene Dicarboxylic_Acid->Alkene Pb(OAc)4, Pyridine Alcohol (1S,6R*)-Bicyclo[3.2.2]nonan-6-ol Alkene->Alcohol 1. BH3.SMe2 2. H2O2, NaOH

Caption: Synthetic route to (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.

G cluster_workflow Drug Discovery Workflow Start This compound (Intermediate) Synthesis Synthesis of GABA Derivatives Start->Synthesis Screening In vitro BCAT1 Inhibition Assay Synthesis->Screening Hit Hit Compound (e.g., Compound 4) IC50 = 5.31 μM Screening->Hit Further_Dev Lead Optimization & Further Development Hit->Further_Dev

Caption: Workflow for developing BCAT1 inhibitors.

G cluster_pathway BCAT1 Signaling in Cancer BCAA Branched-Chain Amino Acids (BCAAs) BCAT1 BCAT1 BCAA->BCAT1 a_Ketoacids Branched-Chain α-Keto Acids BCAT1->a_Ketoacids Glutamate Glutamate BCAT1->Glutamate Cancer_Growth Cancer Cell Growth & Proliferation a_Ketoacids->Cancer_Growth a_Ketoglutarate α-Ketoglutarate a_Ketoglutarate->BCAT1 Inhibitor GABA Derivative (from this compound) Inhibitor->BCAT1 Inhibition

Caption: Role of BCAT1 in cancer and its inhibition.

References

The Pivotal Role of Bicyclo[3.2.2]nonan-6-ol in the Synthesis of Novel Bridged Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bridged bicyclic compounds are of significant interest in medicinal chemistry due to their rigid structures, which allow for precise spatial orientation of functional groups, making them valuable scaffolds for drug design.[1] Bicyclo[3.2.2]nonan-6-ol is a key intermediate in the synthesis of a variety of these complex molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the creation of novel bridged bicyclic compounds, with a focus on its application in the development of bioactive molecules.

Introduction

The bicyclo[3.2.2]nonane framework is a recurring motif in biologically active compounds and natural products. Its unique conformational properties make it an attractive scaffold for the development of therapeutics targeting a range of diseases.[2] this compound serves as a versatile building block, enabling the introduction of diverse functionalities and the construction of more complex bridged systems. This document outlines two distinct synthetic routes to this compound and its subsequent application in the synthesis of γ-Aminobutyric Acid (GABA) derivatives with potential as BCAT1 inhibitors.[3]

Synthesis of this compound

There are multiple pathways to synthesize this compound. Two common methods are detailed below, offering flexibility based on available starting materials and desired stereochemistry.

Method 1: Hydroboration of Bicyclo[3.2.2]non-6-ene

This method, adapted from the synthesis of γ-Aminobutyric Acid (GABA) derivatives, provides a specific stereoisomer, (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.[3]

Experimental Protocol:

  • To a stirred solution of Bicyclo[3.2.2]non-6-ene (1 equivalent) in dried Tetrahydrofuran (THF) cooled to 0 °C, add BH3•Me2S (2.0 M solution in THF, 0.42 equivalents) dropwise under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to stir for 2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures to yield (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.

Quantitative Data:

ReactantMolar RatioReagentSolventTemperatureReaction TimeProduct
Bicyclo[3.2.2]non-6-ene1BH3•Me2STHF0 °C to RT2 h(1S,6R)-Bicyclo[3.2.2]nonan-6-ol

Reaction Workflow:

G start Start: Bicyclo[3.2.2]non-6-ene in THF reagent Add BH3•Me2S at 0 °C start->reagent stir Stir at Room Temperature (2h) reagent->stir product Product: (1S,6R)-Bicyclo[3.2.2]nonan-6-ol stir->product

Caption: Hydroboration of Bicyclo[3.2.2]non-6-ene.

Method 2: Reduction of Bicyclo[3.2.2]nonan-6-one

An alternative route involves the reduction of the corresponding ketone, which yields a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.[4]

Experimental Protocol:

  • Prepare a suspension of Lithium aluminum hydride (LiAlH4) in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

  • To this suspension, add a solution of Bicyclo[3.2.2]nonan-6-one in the same solvent dropwise at a controlled temperature (typically 0 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue to separate the endo- and exo- isomers.

Quantitative Data:

ReactantReagentProduct Ratio (endo:exo)
Bicyclo[3.2.2]nonan-6-oneLiAlH487:13[4]

Reaction Workflow:

G start Start: Bicyclo[3.2.2]nonan-6-one reduction Reduction with LiAlH4 start->reduction product Products: endo-Bicyclo[3.2.2]nonan-6-ol exo-Bicyclo[3.2.2]nonan-6-ol reduction->product

Caption: Reduction of Bicyclo[3.2.2]nonan-6-one.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for introducing the bicyclo[3.2.2]nonane scaffold into larger, more complex molecules with potential therapeutic applications.

Synthesis of γ-Aminobutyric Acid (GABA) Derivatives as BCAT1 Inhibitors

In a recent study, (1S,6R)-Bicyclo[3.2.2]nonan-6-ol was utilized in the synthesis of novel GABA derivatives targeting branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme implicated in certain cancers.[3]

Signaling Pathway Context:

G BCAT1 BCAT1 Cancer_Growth Cancer Cell Growth BCAT1->Cancer_Growth Promotes GABA_derivative GABA Derivative (containing bicyclo[3.2.2]nonane) GABA_derivative->BCAT1 Inhibits

Caption: Inhibition of BCAT1 by GABA derivatives.

Experimental Protocol for Subsequent Synthesis Steps:

The following protocol outlines the general steps to utilize this compound in the synthesis of more complex molecules, as demonstrated in the synthesis of GABA derivatives.[3]

  • Oxidation: The hydroxyl group of this compound can be oxidized to the corresponding ketone, Bicyclo[3.2.2]nonan-6-one, using standard oxidizing agents such as Jones reagent (CrO3/H2SO4 in acetone).

  • Further Functionalization: The resulting ketone can then undergo a variety of transformations, such as reductive amination or addition of nucleophiles, to introduce nitrogen-containing moieties and build the desired side chains.

  • Coupling Reactions: The functionalized bicyclic core can then be coupled to other fragments, such as the GABA backbone, using standard peptide coupling reagents or other C-N bond-forming reactions.

Logical Relationship of Synthetic Steps:

G start This compound oxidation Oxidation start->oxidation ketone Bicyclo[3.2.2]nonan-6-one oxidation->ketone functionalization Further Functionalization (e.g., Reductive Amination) ketone->functionalization intermediate Functionalized Bicyclic Intermediate functionalization->intermediate coupling Coupling with GABA backbone intermediate->coupling final_product Final GABA Derivative coupling->final_product

Caption: Synthetic pathway from this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of bridged bicyclic compounds. The protocols and data presented herein demonstrate its accessibility through different synthetic routes and its successful application in the construction of complex, biologically active molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a key building block for exploring novel chemical space and developing next-generation therapeutics.

References

Application Notes and Protocols for the Oxidation of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of the secondary alcohol, Bicyclo[3.2.2]nonan-6-ol, to its corresponding ketone, Bicyclo[3.2.2]nonan-6-one. The described methods are standard, reliable, and widely applicable in organic synthesis, including drug development workflows where modification of bicyclic scaffolds is often required.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. This compound presents a common bicyclic framework, and its oxidation to Bicyclo[3.2.2]nonan-6-one is a key step in the synthesis of various derivatives. This document outlines three common and effective protocols for this conversion: Jones Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation. Each method offers distinct advantages regarding reaction conditions, substrate tolerance, and work-up procedures.

Data Presentation: Comparison of Oxidation Protocols

Oxidation MethodOxidizing AgentTypical Solvent(s)Temperature (°C)Typical Reaction TimeYield (%)Key Considerations
Jones Oxidation Chromic acid (H₂CrO₄) prepared from CrO₃ and H₂SO₄[1][2]Acetone0 to Room Temp0.5 - 3 hoursHighStrong acidic conditions; not suitable for acid-sensitive substrates. Toxic chromium waste.[2] A color change from orange to green indicates the reaction progress.[3]
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base (e.g., triethylamine)[4]Dichloromethane (DCM)-78 to Room Temp1 - 2 hoursHighMild conditions, suitable for a wide range of functional groups.[4] Produces volatile and malodorous dimethyl sulfide.[4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)[5]Dichloromethane (DCM), ChloroformRoom Temperature1 - 4 hoursHighMild, neutral pH conditions, and a simple work-up.[5] The reagent is commercially available but can be expensive and potentially explosive under certain conditions.[5]

Experimental Protocols

Jones Oxidation of this compound

This protocol utilizes the strong oxidizing power of chromic acid to efficiently convert this compound to Bicyclo[3.2.2]nonan-6-one.[6]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Prepare the Jones reagent: To a flask cooled in an ice bath, cautiously add chromium trioxide to a solution of concentrated sulfuric acid in water.

  • In a separate round-bottom flask equipped with a magnetic stirrer, dissolve this compound in acetone.

  • Cool the solution of the alcohol to 0 °C using an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange to green/brown.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Bicyclo[3.2.2]nonan-6-one.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Swern Oxidation of this compound

The Swern oxidation is a mild and highly efficient method that uses activated DMSO to oxidize alcohols.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and oxalyl chloride.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine to the reaction mixture, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude Bicyclo[3.2.2]nonan-6-one by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation of this compound

This method employs a hypervalent iodine reagent, offering a mild and selective oxidation under neutral conditions.[5][7]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Diethyl ether

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous dichloromethane.

  • Add Dess-Martin Periodinane to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Oxidation_Workflow Start This compound Oxidation Oxidation Reaction Start->Oxidation Jones Jones Oxidation Oxidation->Jones CrO₃, H₂SO₄, Acetone Swern Swern Oxidation Oxidation->Swern 1. (COCl)₂, DMSO 2. Et₃N DMP DMP Oxidation Oxidation->DMP DMP, DCM Workup Reaction Work-up (Quenching, Extraction) Jones->Workup Swern->Workup DMP->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Bicyclo[3.2.2]nonan-6-one Purification->Product

Caption: General experimental workflow for the oxidation of this compound.

Signaling_Pathway cluster_reagents Oxidizing Agents cluster_process Chemical Transformation Jones_Reagent Jones Reagent (CrO₃/H₂SO₄) Alcohol This compound (Secondary Alcohol) Jones_Reagent->Alcohol Swern_Reagents Swern Reagents (DMSO, (COCl)₂, Et₃N) Swern_Reagents->Alcohol DMP_Reagent Dess-Martin Periodinane (DMP) DMP_Reagent->Alcohol Ketone Bicyclo[3.2.2]nonan-6-one (Ketone) Alcohol->Ketone Oxidation

Caption: Relationship between oxidizing agents and the transformation of this compound.

References

Application of Bicyclo[3.2.2]nonan-6-ol as a Chiral Auxiliary: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases indicates that Bicyclo[3.2.2]nonan-6-ol is not a commonly utilized or documented chiral auxiliary in asymmetric synthesis. While the bicyclo[3.2.2]nonane framework is a known structural motif, its specific application in the context of a chiral auxiliary, particularly the 6-ol isomer, is not described in the reviewed literature. This document outlines the general principles of chiral auxiliaries and summarizes the available information on the synthesis and properties of the bicyclo[3.2.2]nonane system, in lieu of specific application protocols.

Introduction to Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. The auxiliary imparts its chirality to the substrate, leading to the preferential formation of one diastereomer over another. After the desired stereoselective transformation, the chiral auxiliary is cleaved from the product, ideally in a non-destructive manner, so it can be recovered and reused. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and agrochemical industries.

The general workflow for the use of a chiral auxiliary is depicted below:

G cluster_0 Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (Enantiopure) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Diagram 1: General workflow for the application of a chiral auxiliary.

Bicyclo[3.2.2]nonane System: Synthesis and Properties

While this compound does not appear to be used as a chiral auxiliary, the synthesis of the bicyclo[3.2.2]nonane core is well-established. One common route involves the Diels-Alder reaction. For instance, the reaction between cycloheptatriene and a suitable dienophile can lead to the formation of the bicyclo[3.2.2]nonane skeleton. Subsequent functional group manipulations can then be used to install a hydroxyl group at the C-6 position.

The ketone precursor, Bicyclo[3.2.2]nonan-6-one, has been synthesized and characterized. A potential synthetic route to this compound would involve the reduction of this corresponding ketone.

G cluster_1 Potential Synthesis of this compound Bicyclo_ketone Bicyclo[3.2.2]nonan-6-one Reduction Reduction (e.g., NaBH4, LiAlH4) Bicyclo_ketone->Reduction Bicyclo_alcohol This compound Reduction->Bicyclo_alcohol

Diagram 2: A plausible synthetic step towards this compound.

Asymmetric Synthesis within the Bicyclo[3.2.2]nonane System

It is important to note that while this compound itself has not been documented as a chiral auxiliary, asymmetric syntheses to produce chiral bicyclo[3.2.2]nonene derivatives have been reported. For example, a stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein has been shown to produce a highly functionalized bicyclo[3.2.2]nonene derivative.[1][2] In this case, the chirality is introduced from a chiral starting material, and the bicyclic system is the target, not a tool for asymmetric induction.

Conclusion

Based on a thorough review of the available scientific literature, there are no specific application notes or protocols for the use of this compound as a chiral auxiliary. Therefore, quantitative data on its performance in inducing stereoselectivity (e.g., diastereomeric excess, enantiomeric excess) and detailed experimental methodologies for its application and subsequent cleavage are not available. The information presented here provides a general context for chiral auxiliaries and the synthesis of the bicyclo[3.2.2]nonane ring system. Researchers and drug development professionals seeking to employ a chiral auxiliary strategy are advised to consult the extensive literature on well-established and highly effective auxiliaries, such as Evans oxazolidinones, Oppolzer's sultams, or Meyers' chiral oxazolines.

References

Application Notes and Protocols for Bicyclo[3.2.2]nonan-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Catalytic Applications of Bicyclo[3.2.2]nonan-6-ol Derivatives

Subject: A Review of Synthetic Methodologies and Potential Utility

Introduction

This document provides an overview of the synthesis of this compound derivatives. Despite a comprehensive search of available literature, direct catalytic applications of this compound derivatives with detailed experimental protocols and quantitative performance data were not found. The primary role of these bicyclic alcohols in the reviewed literature is as chiral intermediates in the synthesis of complex natural products and as scaffolds for stereochemical studies.

This document summarizes the available synthetic protocols for this compound and its ketone precursor, which may serve as a starting point for researchers interested in exploring their potential catalytic activities.

Synthetic Protocols

The synthesis of this compound and its precursor, Bicyclo[3.2.2]nonan-6-one, has been reported through various routes. The following protocols are based on methodologies described in the literature.

Protocol 1: Synthesis of Bicyclo[3.2.2]nonan-6-one

The synthesis of Bicyclo[3.2.2]nonan-6-one can be achieved via a ring expansion of a bicyclo[3.2.1]octan-8-one derivative or through hydrogenation of the corresponding unsaturated bicyclic ketones.

Experimental Procedure:

  • Reaction Setup: A solution of bicyclo[3.2.1]oct-2-en-8-one in a suitable solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.

  • Ring Expansion: A solution of diazomethane in diethyl ether is added dropwise to the bicyclic ketone solution at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • Work-up: The reaction is carefully quenched with acetic acid to decompose excess diazomethane. The mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Hydrogenation: The resulting mixture of bicyclo[3.2.2]non-3-en-6-one and bicyclo[3.2.2]non-2-en-6-one is dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield Bicyclo[3.2.2]nonan-6-one. The product can be further purified by column chromatography.

Protocol 2: Synthesis of endo- and exo-Bicyclo[3.2.2]nonan-6-ol

The reduction of Bicyclo[3.2.2]nonan-6-one yields a mixture of the endo and exo isomers of this compound.

Experimental Procedure:

  • Reaction Setup: A solution of Bicyclo[3.2.2]nonan-6-one in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

  • Purification and Isomer Separation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol. The isomers can be separated by column chromatography on silica gel.

Data Presentation

As no catalytic data for this compound derivatives were found, a table summarizing such data cannot be provided.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound derivatives.

Synthesis_of_Bicyclo_3_2_2_nonan_6_ol Start Bicyclo[3.2.1]oct-2-en-8-one Diazomethane Diazomethane Ring Expansion Start->Diazomethane UnsaturatedKetones Bicyclo[3.2.2]non-en-6-ones Diazomethane->UnsaturatedKetones Hydrogenation Catalytic Hydrogenation (Pd/C, H2) UnsaturatedKetones->Hydrogenation Ketone Bicyclo[3.2.2]nonan-6-one Hydrogenation->Ketone Reduction Reduction (e.g., LiAlH4) Ketone->Reduction Alcohols endo/exo-Bicyclo[3.2.2]nonan-6-ol Reduction->Alcohols Separation Chromatographic Separation Alcohols->Separation Endo endo-Bicyclo[3.2.2]nonan-6-ol Separation->Endo Exo exo-Bicyclo[3.2.2]nonan-6-ol Separation->Exo

Caption: Synthesis of this compound isomers.

Conclusion and Future Outlook

While the direct catalytic applications of this compound derivatives are not documented in the reviewed literature, their rigid bicyclic structure and the presence of a stereogenic center upon functionalization make them potentially interesting scaffolds for the development of new chiral ligands and organocatalysts. The synthetic protocols provided herein offer a starting point for accessing these compounds. Future research could explore the derivatization of the hydroxyl group and other positions on the bicyclic framework to create novel structures for asymmetric catalysis. For example, the introduction of amino groups to form chiral amino alcohol ligands could be a promising direction for investigation in areas such as asymmetric additions to carbonyls or transfer hydrogenation reactions. Researchers are encouraged to explore these possibilities to unlock the catalytic potential of this underexplored molecular scaffold.

Synthesis of Bicyclo[3.2.2]nonane-Based Ligands for Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.2.2]nonane framework presents a unique and rigid three-dimensional scaffold that is of interest in the design of novel chiral ligands for asymmetric catalysis. Its distinct steric profile, compared to more common bicyclic systems like bicyclo[2.2.1]heptane (norbornane) or bicyclo[2.2.2]octane, offers the potential for creating new catalytic environments that could lead to improved selectivity and reactivity. This document provides an overview of the synthetic strategies for accessing the bicyclo[3.2.2]nonane core and proposes protocols for the synthesis of phosphine-based ligands derived from this scaffold. Additionally, it outlines potential applications of these ligands in key catalytic transformations, drawing parallels with well-established ligand systems.

Introduction

Chiral ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. The structure of the ligand backbone is a key determinant of the stereochemical outcome of a catalyzed reaction. The bicyclo[3.2.2]nonane skeleton is a conformationally restrained bridged ring system that can serve as a robust anchor for coordinating groups. The development of ligands based on this framework is an emerging area with the potential to yield catalysts with novel properties.

Synthesis of the Bicyclo[3.2.2]nonane Core

The primary route to the bicyclo[3.2.2]nonane skeleton is through cycloaddition reactions. The Diels-Alder reaction is a particularly powerful method for constructing the bicyclic core.

Key Synthetic Approaches:
  • Diels-Alder Reaction: A common strategy involves the [4+2] cycloaddition of a cycloheptadiene derivative with a suitable dienophile. For instance, the reaction of cyclohepta-1,3-diene with dienophiles like maleic anhydride, followed by subsequent transformations, can yield the bicyclo[3.2.2]nonane framework. Lewis acid catalysis can be employed to enhance the reactivity and stereoselectivity of the Diels-Alder reaction.[1][2]

  • Phosphine-Catalyzed [4+3] Annulation: An alternative approach involves the phosphine-catalyzed [4+3] annulation of modified allylic carbonates with a diene precursor, which can directly generate a functionalized bicyclo[3.2.2]nonadiene skeleton.

Experimental Protocol: Synthesis of a Bicyclo[3.2.2]nonene Derivative via Diels-Alder Reaction

This protocol is based on the general principles of Lewis acid-catalyzed Diels-Alder reactions for the formation of the bicyclo[3.2.2]nonene core.

Materials:

  • Optically active 1,4-disubstituted cycloheptadiene

  • Acrolein

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other suitable Lewis acid

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • To a solution of the optically active 1,4-disubstituted cycloheptadiene in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add acrolein.

  • Slowly add a solution of TMSOTf (or another Lewis acid) in toluene to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the bicyclo[3.2.2]nonene derivative.

Synthesis of Bicyclo[3.2.2]nonane-Based Phosphine Ligands

Once the bicyclo[3.2.2]nonane core is synthesized and appropriately functionalized (e.g., with hydroxyl or halo groups), phosphine moieties can be introduced. The following is a generalized protocol for the synthesis of a diphosphine ligand from a diol precursor.

Experimental Protocol: Synthesis of a Diphosphine Ligand

Materials:

  • Bicyclo[3.2.2]nonane-diol

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line and cannula techniques

Procedure:

  • To a solution of the bicyclo[3.2.2]nonane-diol in anhydrous THF at 0 °C under an inert atmosphere, add n-BuLi dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation, forming the dialkoxide.

  • Cool the reaction mixture to -78 °C and slowly add chlorodiphenylphosphine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with degassed water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography under an inert atmosphere to yield the desired diphosphine ligand.

Catalytic Applications

While specific data for the catalytic performance of bicyclo[3.2.2]nonane-based ligands is not widely reported, their rigid chiral scaffold suggests potential for high efficacy in various asymmetric transformations. Below are prospective applications.

Asymmetric Hydrogenation

The rigid backbone of bicyclo[3.2.2]nonane-based diphosphine ligands could create a well-defined chiral pocket around a metal center (e.g., rhodium or ruthenium), making them promising candidates for the asymmetric hydrogenation of prochiral olefins.

Potential Substrates:

  • Dehydroamino acid derivatives

  • Itaconates

  • Enamides

  • Prochiral ketones

Hypothetical Performance: By analogy with other rigid diphosphine ligands, high enantioselectivities (ee > 95%) could potentially be achieved.

Palladium-Catalyzed Cross-Coupling Reactions

The steric and electronic properties of bicyclo[3.2.2]nonane-based phosphine ligands could be beneficial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The ligand's rigidity could enhance catalyst stability and influence the stereoselectivity in asymmetric variants of these reactions.

Potential Applications:

  • Suzuki-Miyaura Coupling: Synthesis of biaryl compounds.

  • Heck Reaction: Asymmetric synthesis of substituted olefins.

Data Presentation

Due to the limited availability of published data on the catalytic applications of bicyclo[3.2.2]nonane-based ligands, a quantitative data table cannot be provided at this time. Researchers are encouraged to screen these novel ligands in the aforementioned reactions and report their findings to enrich the field.

Visualizations

Synthetic Workflow for Bicyclo[3.2.2]nonane-Based Ligands

SynthesisWorkflow Cycloheptadiene Cycloheptadiene Derivative BicycloCore Bicyclo[3.2.2]nonane Core Cycloheptadiene->BicycloCore Diels-Alder Dienophile Dienophile Dienophile->BicycloCore Functionalization Functionalization (e.g., Diol formation) BicycloCore->Functionalization Ligand Bicyclo[3.2.2]nonane Phosphine Ligand Functionalization->Ligand Phosphination PhosphinePrecursor Phosphine Precursor (e.g., Ph2PCl) PhosphinePrecursor->Ligand

Caption: Generalized synthetic workflow for bicyclo[3.2.2]nonane-based phosphine ligands.

Catalytic Cycle for Asymmetric Hydrogenation

CatalyticCycle CatalystPrecursor [M(L)S2]+ SubstrateCoordination [M(L)(substrate)]+ CatalystPrecursor->SubstrateCoordination Substrate OxidativeAddition [M(H)2(L)(substrate)]+ SubstrateCoordination->OxidativeAddition H2 HydrideMigration [M(H)(L)(alkyl)]+ OxidativeAddition->HydrideMigration Insertion ReductiveElimination [M(L*)S2]+ + Chiral Product HydrideMigration->ReductiveElimination Reductive Elimination ReductiveElimination->CatalystPrecursor Regeneration

References

Application Notes and Protocols for Bicyclo[3.2.2]nonan-6-ol in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Bicyclo[3.2.2]nonan-6-ol as a monomer in the synthesis of novel polymers. The rigid, three-dimensional structure of the bicyclo[3.2.2]nonane scaffold offers a unique building block for creating polymers with potentially enhanced thermal stability, mechanical strength, and specific optical properties. The protocols detailed below are designed to serve as a foundational guide for the experimental exploration of this promising monomer.

Introduction to this compound

This compound is a saturated bicyclic alcohol with the chemical formula C9H16O.[1] Its structure is characterized by a bridged cyclohexane ring, which imparts significant rigidity. The hydroxyl group at the 6-position provides a reactive site for polymerization reactions. The synthesis of this compound can be achieved through the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one.[2][3] This reduction typically yields a mixture of endo and exo isomers, the ratio of which can be influenced by the choice of reducing agent.[2]

The unique stereochemistry and conformational constraints of the bicyclo[3.2.2]nonane system make it an intriguing candidate for creating polymers with well-defined three-dimensional architectures.[4] Such polymers could find applications in areas requiring high-performance materials, such as specialty plastics, advanced coatings, and matrices for drug delivery systems.

Potential Polymerization Pathways

The hydroxyl functionality of this compound allows for its incorporation into polymers via several established polymerization techniques. The two primary proposed pathways are:

  • Ring-Opening Metathesis Polymerization (ROMP) of a norbornene-type monomer derived from this compound.

  • Polycondensation Reactions to form polyesters and polycarbonates.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the synthesis of polymers with complex architectures and functional groups. A key advantage is the ability to create polymers with high molecular weights and low polydispersity indices. For this compound, a derivative containing a strained olefin, such as a norbornene moiety, is required. This can be achieved by reacting an acryloyl or methacryloyl derivative of the alcohol with cyclopentadiene via a Diels-Alder reaction.

ROMP_Pathway cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Bicyclo_ol This compound Bicyclo_acrylate Bicyclo[3.2.2]nonan-6-yl acrylate Bicyclo_ol->Bicyclo_acrylate Base Acryloyl_Cl Acryloyl Chloride Acryloyl_Cl->Bicyclo_acrylate Norbornene_monomer Norbornene-functionalized Monomer Bicyclo_acrylate->Norbornene_monomer Diels-Alder CPD Cyclopentadiene CPD->Norbornene_monomer Polymer Poly(norbornene-ester) Norbornene_monomer->Polymer ROMP Catalyst Grubbs' Catalyst Catalyst->Polymer

Caption: Proposed synthetic pathway for a poly(norbornene-ester) via ROMP.

Polycondensation

Polycondensation offers a direct route to incorporate this compound into polyester and polycarbonate backbones. The diol can be reacted with diacyl chlorides or phosgene (or a phosgene equivalent like triphosgene) to yield the corresponding polymers. The rigidity of the bicyclic monomer is expected to increase the glass transition temperature (Tg) of the resulting polymers.

Polycondensation_Workflow Bicyclo_diol Bicyclo[3.2.2]nonane-diol* Polyester Polyester Bicyclo_diol->Polyester Polycarbonate Polycarbonate Bicyclo_diol->Polycarbonate Diacyl_Cl Diacyl Chloride (e.g., Terephthaloyl chloride) Diacyl_Cl->Polyester Phosgene Phosgene / Triphosgene Phosgene->Polycarbonate caption *Note: A diol derivative would be required for polycondensation.

Caption: General workflow for polycondensation reactions.

Experimental Protocols

Protocol for Synthesis of Bicyclo[3.2.2]nonan-6-yl Acrylate

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Bicyclo[3.2.2]nonan-6-yl acrylate.

Protocol for ROMP of Norbornene-functionalized Monomer

Materials:

  • Norbornene-functionalized monomer

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous and degassed solvent (e.g., DCM or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stirring bar

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the norbornene-functionalized monomer in the chosen anhydrous, degassed solvent.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Allow the polymerization to proceed at room temperature. The reaction time can vary from minutes to hours depending on the catalyst and monomer reactivity.

  • Monitor the viscosity of the solution; a noticeable increase indicates polymerization.

  • Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Hypothetical Polymer Characterization Data

The following tables present hypothetical data for polymers synthesized from this compound-derived monomers. These values are illustrative and would need to be confirmed by experimental analysis.

Table 1: Hypothetical Properties of Poly(bicyclo[3.2.2]nonan-6-yl acrylate) via ROMP

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.15GPC
Glass Transition Temperature (Tg)185 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% wt loss)350 °CThermogravimetric Analysis (TGA)

Table 2: Hypothetical Properties of a Polyester from Bicyclo[3.2.2]nonane-diol and Terephthaloyl Chloride

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)25,000 g/mol GPC
Polydispersity Index (PDI)2.1GPC
Glass Transition Temperature (Tg)210 °CDSC
Decomposition Temperature (Td, 5% wt loss)380 °CTGA
Tensile Modulus3.5 GPaTensile Testing

Potential Applications

Polymers incorporating the this compound moiety are anticipated to exhibit high thermal stability and rigidity. These properties make them suitable for a range of applications, including:

  • High-Performance Engineering Plastics: As components in blends or as homopolymers for applications requiring high heat resistance and mechanical strength.

  • Advanced Coatings: To enhance the hardness and scratch resistance of surfaces.

  • Drug Delivery Matrices: The defined stereochemistry and potential for functionalization could allow for the creation of novel controlled-release systems. The biocompatibility of such polymers would need to be thoroughly investigated.

  • Optical Materials: The introduction of the bulky, saturated bicyclic structure may lead to polymers with low birefringence, which is desirable for applications in optical lenses and films.

Further research into the synthesis and characterization of these novel polymers is warranted to fully explore their potential in these and other advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bicyclo[3.2.2]nonan-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[3.2.2]nonan-6-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to re-evaluate?

A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of this compound, the most critical steps to examine are:

  • Diels-Alder Reaction: The initial construction of the bicyclic framework is often challenging. Thermal conditions can lead to decomposition, while Lewis acid catalysis may result in undesired rearrangements. Careful optimization of the catalyst, solvent, and temperature is crucial.

  • Hydrogenation: Incomplete saturation of the double bond in the bicyclo[3.2.2]nonene intermediate will result in a mixture of products that can be difficult to separate. The choice of catalyst (e.g., Pd/C, PtO2), hydrogen pressure, and reaction time should be carefully controlled.

  • Reduction of Bicyclo[3.2.2]nonan-6-one: The final reduction step to the desired alcohol can produce a mixture of endo and exo isomers.[1] The choice of reducing agent can influence the stereoselectivity of this step.

Q2: I am observing the formation of multiple isomers during the Diels-Alder reaction. How can I improve the stereoselectivity?

A2: The formation of multiple isomers is a common challenge in Diels-Alder reactions. To enhance stereoselectivity:

  • Lewis Acid Catalysis: Employing a Lewis acid catalyst can promote the formation of the desired endo product by stabilizing the transition state. However, the choice and amount of Lewis acid must be carefully optimized to avoid side reactions.

  • Temperature Control: Lowering the reaction temperature generally favors the formation of the kinetically controlled product, which is often the desired endo isomer.

  • Chiral Auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries on the dienophile or a chiral Lewis acid catalyst can induce high levels of stereocontrol.

Q3: The purification of this compound is proving difficult. What are the likely impurities and how can I remove them?

A3: Purification challenges often arise from the presence of unreacted starting materials, reaction byproducts, or stereoisomers.

  • Common Impurities:

    • Unreacted Bicyclo[3.2.2]nonan-6-one: This can be addressed by ensuring the reduction reaction goes to completion.

    • Stereoisomers (endo/exo): These can be particularly challenging to separate. Careful column chromatography with an optimized solvent system is often required. High-Performance Liquid Chromatography (HPLC) may be necessary for baseline separation.

    • Solvent Residues: Ensure thorough drying under high vacuum.

  • Purification Techniques:

    • Flash Column Chromatography: This is the most common method for purification. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate gradients) is recommended.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.

Q4: I am considering a ring expansion strategy from a bicyclo[2.2.2]octane precursor. What are the potential pitfalls of this approach?

A4: Ring expansion reactions, for instance, via a Tiffeneau-Demjanov rearrangement, can be an effective method. However, potential issues include:

  • Rearrangements: Carbocationic intermediates are often involved, which can lead to undesired skeletal rearrangements, yielding other bicyclic systems like bicyclo[3.3.1]nonanes.[1]

  • Regioselectivity: If the precursor has multiple potential sites for rearrangement, a mixture of products can be formed.

  • Harsh Reaction Conditions: Some ring expansion protocols require strong acids or other harsh reagents that may not be compatible with other functional groups in the molecule.

Experimental Protocols

Synthesis of Bicyclo[3.2.2]nonan-6-one

This protocol is based on a Diels-Alder reaction followed by hydrogenation and oxidation.

  • Step 1: Diels-Alder Reaction of Cyclohepta-1,3-diene and Acrylonitrile

    • In a sealed tube, combine cyclohepta-1,3-diene (1.0 eq) and acrylonitrile (1.2 eq) in toluene.

    • Heat the mixture at 150 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-cyanobicyclo[3.2.2]non-2-ene.

  • Step 2: Hydrogenation of 5-cyanobicyclo[3.2.2]non-2-ene

    • Dissolve 5-cyanobicyclo[3.2.2]non-2-ene (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) (5 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-cyanobicyclo[3.2.2]nonane.

  • Step 3: Hydrolysis of the Nitrile and Oxidation to the Ketone

    • Reflux a solution of 5-cyanobicyclo[3.2.2]nonane (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water for 6 hours.

    • Cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to yield bicyclo[3.2.2]nonan-6-carboxylic acid.

    • The carboxylic acid is then converted to the ketone via a suitable method such as treatment with an organolithium reagent followed by an acidic workup.

Reduction of Bicyclo[3.2.2]nonan-6-one to this compound
  • Procedure:

    • To a stirred solution of Bicyclo[3.2.2]nonan-6-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Endo:Exo Ratio
NaBH4Methanol0 to RT490-9587:13[1]
LiAlH4THF0 to RT295-99Varies
DIBAL-HToluene-78385-90Highly dependent on substrate

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bicyclo[3.2.2]nonan-6-one cluster_reduction Reduction to this compound start Cyclohepta-1,3-diene + Acrylonitrile diels_alder Diels-Alder Reaction start->diels_alder intermediate1 5-cyanobicyclo[3.2.2]non-2-ene diels_alder->intermediate1 hydrogenation Hydrogenation (Pd/C, H2) intermediate1->hydrogenation intermediate2 5-cyanobicyclo[3.2.2]nonane hydrogenation->intermediate2 hydrolysis_oxidation Hydrolysis & Oxidation intermediate2->hydrolysis_oxidation ketone Bicyclo[3.2.2]nonan-6-one hydrolysis_oxidation->ketone reduction Reduction (e.g., NaBH4) ketone->reduction final_product This compound reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Overall Yield diels_alder Check Diels-Alder Conditions low_yield->diels_alder Isomer formation? hydrogenation Verify Hydrogenation Completion low_yield->hydrogenation Incomplete reaction? reduction Optimize Reduction Step low_yield->reduction Side products? purification Improve Purification Protocol low_yield->purification Product loss? node_da1 Optimize Lewis Acid/ Temperature diels_alder->node_da1 node_h1 Increase catalyst loading/ H2 pressure hydrogenation->node_h1 node_r1 Evaluate different reducing agents reduction->node_r1 node_p1 Screen chromatography solvent systems purification->node_p1

Caption: Troubleshooting logic for low yield optimization.

References

Technical Support Center: Purification of Bicyclo[3.2.2]nonan-6-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.2.2]nonan-6-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the purification of this compound isomers?

A common starting point for the purification of this compound isomers is a mixture of the exo and endo diastereomers. This mixture is typically obtained from the reduction of Bicyclo[3.2.2]nonan-6-one. For instance, reduction with lithium aluminum hydride has been reported to yield an 87:13 mixture of the endo and exo isomers, respectively[1].

Q2: What are the primary methods for separating the exo and endo isomers of this compound?

The primary methods for separating these diastereomers include:

  • Flash Column Chromatography: This is the most common technique. Separation can be achieved on either silica gel or alumina.

  • Crystallization: Fractional crystallization can be employed to isolate one of the diastereomers if a suitable solvent system is found that selectively crystallizes one isomer.

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, HPLC using specialized columns can provide excellent separation.

  • Derivatization: If direct separation is challenging, the alcohol isomers can be derivatized to form esters or other derivatives. These new compounds will have different physical properties, potentially making them easier to separate by chromatography or crystallization. After separation, the derivative can be cleaved to regenerate the pure alcohol isomer.

Q3: Can this compound isomers degrade during purification on silica gel?

Yes, there is a potential for acid-catalyzed rearrangement or degradation of bicyclic alcohols on standard silica gel due to its acidic nature. One study on a similar bicyclic alcohol noted that purification on silica gel could lead to rearrangement, and recommended the use of basic alumina for preparative thin-layer chromatography (TLC) to avoid this issue[2]. Therefore, if you observe unexpected byproducts or low recovery, consider using a less acidic stationary phase like neutral or basic alumina.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or no separation of exo and endo isomers on silica gel TLC. The polarity of the eluent is too high or too low. The isomers have very similar polarities.Systematically screen a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether. For example, begin with 5% ethyl acetate in hexane and increase in 5% increments. Consider using a different stationary phase for TLC, such as alumina (neutral or basic).
Co-elution of isomers during column chromatography. Inappropriate solvent gradient or isocratic elution. Column overloading. Poor column packing.Optimize the solvent gradient based on thorough TLC analysis. A shallow gradient around the elution polarity of the spots will improve separation. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Use a dry loading technique if the sample has low solubility in the initial eluent. Ensure the column is packed uniformly to prevent channeling.
Low recovery of material from the column. Compound is strongly adsorbed to the stationary phase. Decomposition on the stationary phase.If using silica gel, consider switching to neutral or basic alumina to minimize strong interactions and potential degradation[2]. Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent to help elute highly polar compounds.
Appearance of unexpected spots on TLC after column chromatography. Decomposition or rearrangement on the stationary phase.As mentioned, the acidic nature of silica gel can cause issues. Switch to a neutral or basic stationary phase like alumina[2]. Ensure solvents are free of acidic impurities.
Difficulty in achieving crystallization of either isomer. The isomers may form a eutectic mixture. The compound may be an oil or have a low melting point.Screen a wide variety of solvents and solvent mixtures for crystallization. Techniques like slow evaporation, slow cooling, and vapor diffusion can be attempted. If one isomer is present in a significantly higher ratio, seeding with a crystal of the pure major isomer can sometimes induce crystallization. Consider derivatization to a more crystalline compound.

Experimental Protocols

Column Chromatography Purification of this compound Isomers

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

1. Preparation:

  • Prepare a slurry of silica gel or basic alumina in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
  • Pack a glass column with the slurry, ensuring a level and compact bed.
  • Dissolve the crude mixture of this compound isomers in a minimal amount of the appropriate solvent. Alternatively, for dry loading, adsorb the crude mixture onto a small amount of silica gel or celite.

2. Elution:

  • Carefully load the sample onto the top of the column.
  • Begin elution with the initial non-polar solvent mixture.
  • Gradually increase the polarity of the eluent. A suggested gradient could be from 5% to 20% ethyl acetate in hexane. The optimal gradient will depend on the separation observed on TLC.
  • Collect fractions and monitor by TLC.

3. Analysis and Isolation:

  • Combine fractions containing the pure desired isomer.
  • Remove the solvent under reduced pressure to yield the purified this compound isomer.

A reported purification of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol utilized column chromatography on silica gel with an eluent of ethyl acetate/n-hexane (1/10)[3].

Quantitative Data Summary
Technique Stationary Phase Mobile Phase / Solvent Typical Outcome Reference
Flash Column Chromatography Silica GelEthyl Acetate / n-Hexane (1:10)Purification of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol[3]
Preparative TLC Basic AluminaTo be determined by analytical TLCAvoids acid-catalyzed rearrangement[2]
Reduction of Precursor -Lithium Aluminum Hydride in THF87:13 mixture of endo and exo isomers[1]

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification ketone Bicyclo[3.2.2]nonan-6-one reduction Reduction (e.g., LiAlH4) ketone->reduction mixture Crude Mixture (exo/endo isomers) reduction->mixture column_chrom Column Chromatography (Silica or Alumina) mixture->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_exo Pure exo-isomer tlc->pure_exo Combine fractions pure_endo Pure endo-isomer tlc->pure_endo Combine fractions

Caption: General workflow for the synthesis and purification of this compound isomers.

troubleshooting_logic start Poor Separation of Isomers? check_tlc Optimize TLC Conditions? (Vary solvent polarity) start->check_tlc change_stationary_phase Switch to Alumina? (Acid sensitivity) start->change_stationary_phase Yes, if degradation suspected optimize_column Optimize Column Technique? (Gradient, loading, packing) check_tlc->optimize_column change_stationary_phase->optimize_column derivatize Consider Derivatization? optimize_column->derivatize If still unsuccessful success Successful Separation optimize_column->success derivatize->success

Caption: Troubleshooting logic for the separation of this compound isomers.

References

common side products in the synthesis of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[3.2.2]nonan-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most prevalent side products in the synthesis of this compound are primarily stereoisomers of the desired product and structurally rearranged bicyclic compounds. The specific side products depend on the synthetic route employed.

  • Stereoisomers: The reduction of the precursor, Bicyclo[3.2.2]nonan-6-one, typically yields a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol. The ratio of these isomers is dependent on the reducing agent and reaction conditions.

  • Rearrangement Products: Under certain conditions, particularly acidic or solvolytic, the Bicyclo[3.2.2]nonane skeleton can undergo rearrangement to form more stable bicyclic systems, such as Bicyclo[3.3.1]nonane derivatives.[1][2]

  • Precursor Impurities: Impurities from the synthesis of the starting material, Bicyclo[3.2.2]nonan-6-one, may also be carried through and appear as side products in the final mixture.

Q2: What is the typical ratio of endo to exo isomers when reducing Bicyclo[3.2.2]nonan-6-one?

The reduction of Bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride (LiAlH₄) has been reported to produce a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol in a ratio of approximately 87:13.[3] The exo isomer is generally considered the minor product in this specific reduction.

Troubleshooting Guides

Issue 1: Formation of an Undesired Stereoisomer (exo-Bicyclo[3.2.2]nonan-6-ol)

Symptoms:

  • ¹H or ¹³C NMR spectra show two sets of signals corresponding to the endo and exo isomers.

  • Gas chromatography (GC) or liquid chromatography (LC) analysis reveals two closely eluting peaks.

Root Cause: The hydride attack during the reduction of the ketone can occur from two different faces of the carbonyl group, leading to the formation of both endo and exo alcohols. The stereoselectivity is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. With less hindered ketones, axial attack of the hydride is often preferred, leading to the equatorial alcohol.

Solutions:

  • Choice of Reducing Agent: While LiAlH₄ gives a mixture, exploring bulkier reducing agents may improve stereoselectivity. For instance, using L-Selectride has been shown to alter the diastereomeric ratio in the reduction of similar bicyclic ketones.[4]

  • Temperature Control: Performing the reduction at lower temperatures can enhance stereoselectivity by favoring the kinetically controlled product.

  • Purification: The endo and exo isomers can often be separated by column chromatography on silica gel, although this can be challenging due to their similar polarities. Careful selection of the eluent system is crucial.

Issue 2: Presence of Rearranged Bicyclic Side Products (e.g., Bicyclo[3.3.1]nonan-2-ol)

Symptoms:

  • NMR and mass spectrometry data are inconsistent with the Bicyclo[3.2.2]nonane skeleton.

  • Presence of unexpected peaks in GC or LC analysis with different retention times than the expected isomers.

Root Cause: The Bicyclo[3.2.2]nonane system can be susceptible to carbocation-mediated rearrangements, especially under acidic conditions.[1][2] This can occur during the reaction workup if a strong acid is used to quench the reaction or during subsequent purification steps.

Solutions:

  • Neutral Workup: Employ a neutral or mildly basic workup procedure after the reduction. Instead of a strong acid quench, consider a careful, dropwise addition of water followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.

  • Avoid Acidic Conditions: During purification, avoid using acidic solvents or additives in chromatography. Ensure that the silica gel used is neutral.

  • Temperature Management: Avoid excessive heat during the reaction and purification, as thermal conditions can sometimes promote rearrangements.

Data Presentation

Reducing Agent Product Ratio (endo : exo) Reference
Lithium aluminum hydride (LiAlH₄)87 : 13[3]

Experimental Protocols

Protocol: Reduction of Bicyclo[3.2.2]nonan-6-one with Lithium Aluminum Hydride

Materials:

  • Bicyclo[3.2.2]nonan-6-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 10% Sulfuric acid (for acidic workup, use with caution) or Sodium sulfate, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve Bicyclo[3.2.2]nonan-6-one (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup (Caution: Exothermic reaction, perform slowly in an ice bath):

    • Acidic Workup (Potential for rearrangement): Slowly add water to quench the excess LiAlH₄, followed by the dropwise addition of 10% sulfuric acid until the aluminum salts dissolve.

    • Neutral Workup (Recommended): Cautiously add water dropwise to quench the excess LiAlH₄. Then, add a saturated aqueous solution of sodium sulfate until a granular precipitate forms.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Ketone Bicyclo[3.2.2]nonan-6-one Start->Ketone Reduction Reduction (e.g., LiAlH4) Ketone->Reduction Crude_Product Crude Product Mixture Reduction->Crude_Product Side_Product_2 Rearrangement Products (e.g., Bicyclo[3.3.1]nonanes) Reduction->Side_Product_2 Acidic Workup Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product endo-Bicyclo[3.2.2]nonan-6-ol Purification->Final_Product Side_Product_1 exo-Bicyclo[3.2.2]nonan-6-ol Purification->Side_Product_1

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Isomer_Issue Undesired Stereoisomer (exo-isomer) Start->Isomer_Issue Isomeric mixture observed? Rearrangement_Issue Rearranged Skeleton (Bicyclo[3.3.1]nonane) Start->Rearrangement_Issue Unexpected structure observed? Solution_Isomer_1 Change Reducing Agent (e.g., L-Selectride) Isomer_Issue->Solution_Isomer_1 Solution_Isomer_2 Lower Reaction Temperature Isomer_Issue->Solution_Isomer_2 Solution_Isomer_3 Optimize Chromatography Isomer_Issue->Solution_Isomer_3 Solution_Rearrangement_1 Use Neutral Workup Rearrangement_Issue->Solution_Rearrangement_1 Solution_Rearrangement_2 Avoid Acidic Conditions During Purification Rearrangement_Issue->Solution_Rearrangement_2

Caption: Troubleshooting logic for common side products.

References

Technical Support Center: Characterization of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.2.2]nonan-6-ol.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of this compound looks complex, with more peaks than expected. Is my sample impure?

A1: Not necessarily. The most common challenge in the characterization of this compound is the presence of two stereoisomers: endo and exo. The synthesis, typically a reduction of Bicyclo[3.2.2]nonan-6-one, often results in a mixture of these isomers. For example, reduction with lithium aluminum hydride has been reported to produce an 87:13 mixture of the endo and exo isomers.[1] Your complex NMR spectrum is likely a superposition of the spectra of both isomers.

Q2: How can I confirm the presence of both endo and exo isomers?

A2: The most telling sign in the 1H NMR spectrum is the region where the proton attached to the carbon bearing the hydroxyl group (H-6) resonates. You will likely see two distinct multiplets, one for the endo isomer and one for the exo isomer. The relative integration of these two signals can give you an estimate of the isomer ratio. Chromatographic techniques like GC or HPLC can also be used to separate and quantify the isomers.

Q3: I am having trouble assigning the peaks in my 1H and 13C NMR spectra. What are the expected chemical shifts?

Predicted 1H and 13C NMR Data

Assignment Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Notes
H-C-OH (exo)~3.8 - 4.2~70 - 75The exo proton is typically more deshielded (downfield).
H-C-OH (endo)~3.5 - 3.9~68 - 73The endo proton is typically more shielded (upfield).
Bridgehead CH~2.0 - 2.5~35 - 45
Other CH2~1.2 - 2.0~20 - 40Broad, overlapping multiplets.

Q4: What are the characteristic peaks in the IR spectrum of this compound?

A4: The IR spectrum will show a strong, broad absorption in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of an alcohol. You will also observe C-H stretching vibrations just below 3000 cm-1 and a C-O stretching vibration in the 1000-1200 cm-1 region. High-resolution IR spectroscopy may even allow for the differentiation of conformers of the bicyclic system.[2]

Q5: What is the expected fragmentation pattern in the mass spectrum?

A5: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 140. Key fragmentation pathways for cyclic alcohols include the loss of water (H2O), leading to a significant peak at m/z 122 (M-18). Other fragments will arise from the cleavage of the bicyclic ring system.

Q6: I suspect my sample is contaminated with the starting material. How can I check for this?

A6: If your this compound was synthesized by the reduction of Bicyclo[3.2.2]nonan-6-one, a common impurity is the unreacted ketone. You can check for its presence using the following methods:

  • IR Spectroscopy: Look for a sharp, strong absorption peak around 1710 cm-1, which is characteristic of a ketone carbonyl (C=O) stretch.

  • 13C NMR Spectroscopy: The carbonyl carbon of the ketone will appear as a distinct peak in the downfield region of the spectrum, typically around 210-220 ppm.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad, unresolved peaks in NMR spectrum Sample contains a mixture of endo and exo isomers.Attempt to separate the isomers using column chromatography or preparative GC/HPLC. If separation is not feasible, detailed 2D NMR experiments (COSY, HSQC) may be required for full assignment.
Unexpected peaks in the aliphatic region of the NMR spectrum Presence of residual solvent from purification or side products from the synthesis.Ensure the sample is thoroughly dried under vacuum. Compare the spectrum with known spectra of common laboratory solvents. Re-purify the sample if necessary.
A sharp peak around 1710 cm-1 in the IR spectrum Contamination with the starting material, Bicyclo[3.2.2]nonan-6-one.Re-run the reduction reaction to ensure complete conversion, or purify the product using column chromatography to separate the alcohol from the ketone.
Molecular ion peak is weak or absent in the mass spectrum The molecular ion is unstable and readily fragments.Use a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), if available. Look for the characteristic M-18 peak (loss of water).

Experimental Protocols

Synthesis of this compound by Reduction of Bicyclo[3.2.2]nonan-6-one

This protocol is a general guideline based on the common reduction of ketones to alcohols.

Materials:

  • Bicyclo[3.2.2]nonan-6-one

  • Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)

  • Anhydrous diethyl ether or methanol

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure (using LiAlH4):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Bicyclo[3.2.2]nonan-6-one in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of LiAlH4 in small portions. Caution: LiAlH4 reacts violently with water.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute HCl solution to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of endo and exo isomers.

  • Purify the product by column chromatography on silica gel if separation of isomers is desired.

Visualizations

Synthesis_Workflow Ketone Bicyclo[3.2.2]nonan-6-one Reduction Reduction (e.g., LiAlH4) Ketone->Reduction Mixture Mixture of endo- and exo- This compound Reduction->Mixture Purification Purification (Column Chromatography) Mixture->Purification Endo endo- This compound Purification->Endo Exo exo- This compound Purification->Exo

Caption: Synthetic workflow for this compound.

Isomer_Relationship cluster_product This compound Endo endo Isomer Exo exo Isomer Endo->Exo Stereoisomers

References

Technical Support Center: Stability of Bicyclo[3.2.2]nonan-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with Bicyclo[3.2.2]nonan-6-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading upon storage in an acidic solution. What is the likely degradation pathway?

A1: this compound derivatives, like other bicyclic alcohols, are susceptible to acid-catalyzed rearrangement. The acidic conditions can protonate the hydroxyl group, which then leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo rearrangement to form a more stable carbocation, followed by elimination to yield various unsaturated bicyclic products.

Q2: I am observing a new peak in my HPLC analysis after leaving my compound exposed to air. What could this new peak be?

A2: this compound is a secondary alcohol, which can be oxidized to the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. This oxidation can occur upon exposure to atmospheric oxygen, especially in the presence of metal catalysts or light. The new peak is likely the ketone derivative.

Q3: Are this compound derivatives sensitive to high temperatures?

A3: Yes, thermal decomposition is a possibility, especially at temperatures above 200°C. The exact decomposition products can vary depending on the specific derivative and the conditions, but may involve dehydration to form alkenes or fragmentation of the bicyclic ring system. Some studies on related bicyclic compounds have noted decomposition upon heating to high temperatures.[1][2]

Q4: Should I be concerned about the stability of my this compound derivative under basic conditions?

A4: While secondary alcohols are generally more stable under basic conditions than in acidic media, degradation can still occur, primarily through oxidation to the corresponding ketone. The presence of a strong base can facilitate this oxidation, especially if oxygen is not excluded from the reaction or storage vessel.

Q5: How can I improve the stability of my this compound derivatives during storage?

A5: To improve stability, it is recommended to store your compounds in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to heat, light, and oxygen. Storing solutions at a neutral pH and using deoxygenated solvents can also prevent degradation. For long-term storage, keeping the compound as a solid in a sealed container at low temperatures (e.g., -20°C) is advisable.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action & Troubleshooting Steps
Appearance of new peaks in HPLC after storage in acidic buffer. Acid-catalyzed rearrangement and/or dehydration.1. Neutralize the sample before analysis. 2. Confirm the identity of new peaks by LC-MS to check for masses corresponding to dehydrated or rearranged isomers. 3. If possible, store the compound in a neutral or slightly basic buffer.
A decrease in the main peak area and the appearance of a new, more polar peak in HPLC upon exposure to air. Oxidation of the secondary alcohol to a ketone.1. Confirm the new peak's identity by comparing its retention time to a standard of the corresponding ketone or by LC-MS. 2. Store the compound under an inert atmosphere (N₂ or Ar). 3. Avoid exposure to oxidizing agents.
The compound shows signs of degradation after heating. Thermal decomposition.1. Determine the onset of decomposition using thermal analysis techniques like TGA or DSC. 2. If purification requires heating, use the lowest possible temperature and shortest duration. 3. Consider alternative purification methods that do not require high temperatures, such as chromatography at room temperature.
Inconsistent results from day to day with the same batch of compound. Potential instability under ambient laboratory conditions (light, air).1. Prepare solutions fresh for each experiment. 2. Protect solutions from light by using amber vials or wrapping containers in foil. 3. Purge solvents with an inert gas before use.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound derivatives in the public domain, the following table summarizes the expected qualitative stability based on general chemical principles for bicyclic secondary alcohols. Researchers should perform their own stability studies to obtain quantitative data for their specific derivatives.

Stress Condition Parameter Typical Conditions Expected Stability Outcome for this compound Potential Degradation Products
Acidic Hydrolysis pHpH 1-3LowDehydrated and rearranged bicyclic alkenes
Basic Hydrolysis pHpH 11-13Moderate to HighBicyclo[3.2.2]nonan-6-one (if oxygen is present)
Oxidation Oxidizing Agent3% H₂O₂LowBicyclo[3.2.2]nonan-6-one
Thermal Temperature> 200 °CLowDehydration products, ring-opened products
Photolytic Light ExposureUV/Vis lightModerate to High (for non-chromophoric derivatives)Potentially oxidized or rearranged products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound (1 mg/mL) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

  • Control Samples: Keep a solution of the compound at room temperature and a refrigerated solution, both protected from light, as controls.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent this compound derivative from its potential degradation products. Method optimization will be required for specific derivatives.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a more suitable wavelength if the derivative has a chromophore).

  • Injection Volume: 10 µL.

Visualizations

G cluster_0 Experimental Workflow for Stability Testing cluster_1 Forced Degradation Conditions start Start: this compound Derivative prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock acid Acid Hydrolysis (1M HCl, 60°C) prepare_stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) prepare_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prepare_stock->oxidation Expose to Stress thermal Thermal Stress (105°C solid, 60°C solution) prepare_stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prepare_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Data Analysis: - Identify Degradants - Determine Degradation Pathways - Assess Purity hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study.

G cluster_0 Troubleshooting Logic for Unexpected HPLC Peaks cluster_1 Initial Checks cluster_2 Degradation Pathway Investigation cluster_3 Conclusion start Unexpected Peak in HPLC Chromatogram check_blank Analyze Blank (Solvent) and Placebo (if applicable) start->check_blank peak_in_blank Peak present in blank? check_blank->peak_in_blank lcms Perform LC-MS Analysis peak_in_blank->lcms No solvent_impurity Conclusion: Solvent/Excipient Impurity peak_in_blank->solvent_impurity Yes mass_analysis Analyze Mass Spectrum of the Unexpected Peak lcms->mass_analysis mass_match Mass matches potential degradant? mass_analysis->mass_match degradant Conclusion: Likely a Degradation Product mass_match->degradant Yes (e.g., M-18 for dehydration, M-2 for oxidation) unknown_impurity Conclusion: Unknown Impurity (Further investigation needed) mass_match->unknown_impurity No

Caption: Logic for troubleshooting unexpected peaks.

References

scaling up the synthesis of Bicyclo[3.2.2]nonan-6-ol for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Bicyclo[3.2.2]nonan-6-ol for industrial applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: the formation of the Bicyclo[3.2.2]nonan-6-one precursor, followed by its reduction to the desired alcohol.

Step 1: Synthesis of Bicyclo[3.2.2]nonan-6-one

The industrial-scale synthesis of Bicyclo[3.2.2]nonan-6-one can be approached via several routes, with the Robinson annulation and Diels-Alder reaction being prominent methods. These are often followed by a hydrogenation step to yield the saturated bicyclic ketone.

Question: Low yield in the initial ring-forming reaction (Robinson Annulation or Diels-Alder). What are the common causes and solutions?

Answer:

Low yields in the initial annulation can stem from several factors, particularly when scaling up the reaction.

  • Robinson Annulation:

    • Side Reactions: Polymerization of the methyl vinyl ketone is a common side reaction.

      • Solution: Maintain a low, steady concentration of methyl vinyl ketone by slow, controlled addition to the reaction mixture. Using a precursor like a β-chloroketone can also reduce the instantaneous concentration of the reactive enone.

    • Incorrect Base Stoichiometry: The choice and amount of base are critical for efficient enolate formation and subsequent Michael addition.

      • Solution: Carefully optimize the base equivalent. Titrate the base solution before use to ensure accurate concentration. For industrial scale, consider using a solid-supported base for easier removal and better process control.

    • Temperature Control: The Michael addition and the subsequent intramolecular aldol condensation have different optimal temperature ranges.

      • Solution: Implement a two-stage temperature profile. The Michael addition is often favored at lower temperatures, while the aldol condensation and subsequent dehydration may require heating to proceed to completion.

  • Diels-Alder Reaction:

    • Diene Instability: Some dienes can be thermally unstable, leading to decomposition at the required reaction temperatures.

      • Solution: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal diene degradation. The use of a Lewis acid catalyst can often allow for lower reaction temperatures.

    • Low Dienophile Reactivity: If the dienophile is not sufficiently electron-deficient, the reaction rate will be slow.

      • Solution: The use of Lewis acid catalysts can enhance the electrophilicity of the dienophile and accelerate the reaction. High-pressure conditions are also employed in industrial settings to increase reaction rates.

    • Stereoselectivity Issues: Formation of undesired endo/exo isomers can reduce the yield of the target product.

      • Solution: The stereochemical outcome is influenced by kinetic versus thermodynamic control. Lower temperatures generally favor the kinetically preferred product. Lewis acid catalysts can also influence the stereoselectivity.

Question: Incomplete hydrogenation of the bicyclo[3.2.2]nonenone precursor to Bicyclo[3.2.2]nonan-6-one. How can this be addressed?

Answer:

Incomplete hydrogenation is a common issue in large-scale catalytic processes.

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent.

    • Solution: Ensure the bicyclo[3.2.2]nonenone precursor is of high purity. Pre-treat solvents to remove potential catalyst poisons like sulfur compounds. Consider using a guard bed to remove impurities before the reactant stream reaches the main catalyst bed.

  • Insufficient Hydrogen Pressure or Mass Transfer: Inadequate hydrogen availability at the catalyst surface will slow down the reaction.

    • Solution: Increase the hydrogen pressure within the safety limits of the reactor. Improve agitation in a slurry reactor to enhance gas-liquid mass transfer. In a fixed-bed reactor, optimize the flow rate to ensure sufficient contact time.

  • Poor Catalyst Dispersion: In a slurry reactor, inefficient mixing can lead to settling of the catalyst, reducing its effective concentration.

    • Solution: Optimize the stirrer design and agitation speed to maintain a uniform catalyst slurry.

Step 2: Reduction of Bicyclo[3.2.2]nonan-6-one to this compound

The reduction of the ketone to the alcohol is a critical step that determines the final product's purity and isomeric ratio.

Question: The reduction with sodium borohydride (NaBH₄) is slow or incomplete. What are the possible reasons and remedies?

Answer:

While NaBH₄ is a milder and often safer reducing agent for industrial applications compared to lithium aluminum hydride (LAH), its reactivity can be a limiting factor.

  • Low Reactivity: Bicyclic ketones can be sterically hindered, slowing the rate of hydride attack.

    • Solution: Increase the reaction temperature. While NaBH₄ reductions are often performed at room temperature or below, moderate heating can significantly increase the reaction rate. The choice of solvent is also crucial; protic solvents like ethanol or methanol are typically used and can influence the rate.

  • Reagent Decomposition: NaBH₄ can decompose in acidic or even neutral aqueous solutions.

    • Solution: Maintain a basic pH during the reaction. The reaction is often run in alcoholic solvents, and the workup should be performed carefully to avoid premature quenching of the reagent.

  • Insufficient Reagent: Using a stoichiometric amount of NaBH₄ may not be enough to drive the reaction to completion, especially if some of the reagent decomposes.

    • Solution: Use a moderate excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion of the ketone.

Question: Undesirable stereoisomer (endo vs. exo) is formed during the reduction. How can the stereoselectivity be controlled?

Answer:

The stereochemical outcome of the ketone reduction depends on the steric environment of the carbonyl group and the nature of the reducing agent. The hydride can attack from the more or less sterically hindered face, leading to a mixture of endo and exo alcohols.

  • Steric Hindrance: The approach of the hydride reagent is dictated by the steric bulk around the carbonyl group.

    • Solution for favoring the less hindered product (exo-attack): Use a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®). The steric bulk of the reagent will favor attack from the less hindered face of the ketone.

    • Solution for favoring the more hindered product (endo-attack): This is generally more challenging. Sometimes, chelation control can be used if there is a nearby coordinating functional group. Otherwise, a different synthetic route that sets the desired stereochemistry earlier might be necessary.

  • Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio.

    • Solution: Lowering the reaction temperature generally increases the selectivity for the kinetically favored product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are associated with the hydrogenation and reduction steps.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Industrial hydrogenation must be carried out in appropriately designed and rated pressure reactors with proper ventilation and monitoring for leaks. The catalyst, often palladium on carbon, can be pyrophoric, especially after use, and must be handled with care (e.g., kept wet with water).

  • Hydride Reduction: Lithium aluminum hydride (LAH) reacts violently with water and other protic solvents and can generate flammable hydrogen gas. While sodium borohydride is less reactive, it still reacts with water and acids to produce hydrogen. Large-scale reductions require careful control of reagent addition, temperature, and a well-defined quenching procedure in a controlled environment.

Q2: Which reducing agent, NaBH₄ or LiAlH₄, is more suitable for the industrial-scale reduction of Bicyclo[3.2.2]nonan-6-one?

A2: For industrial applications, sodium borohydride (NaBH₄) is generally preferred over lithium aluminum hydride (LiAlH₄) for several reasons:

  • Safety: NaBH₄ is more stable and less reactive towards water and alcohols than LAH, making it safer to handle on a large scale.

  • Cost: NaBH₄ is typically more cost-effective.

  • Workup: The workup procedure for NaBH₄ reductions is generally simpler and generates less hazardous waste compared to the often complex and hazardous workup for LAH reductions. However, if the ketone is particularly hindered and reduction with NaBH₄ is too slow, a more powerful reducing agent might be necessary. In such cases, a thorough risk assessment and process safety management are critical.

Q3: How can the purity of the final this compound product be ensured at an industrial scale?

A3: Ensuring high purity involves a combination of strategies:

  • High-Purity Starting Materials: Use high-purity Bicyclo[3.2.2]nonan-6-one to minimize the formation of byproducts.

  • Optimized Reaction Conditions: Run the reduction under optimized conditions to ensure complete conversion and minimize side reactions.

  • Efficient Workup and Purification: The workup should effectively remove unreacted reagents and inorganic salts. The final product can be purified by distillation under reduced pressure or by recrystallization, depending on its physical properties. For industrial scale, continuous distillation or crystallization processes can be developed for higher throughput and consistency.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. Please note that these are representative values and will require optimization for specific industrial processes.

Table 1: Synthesis of Bicyclo[3.2.2]nonan-6-one via Hydrogenation of Bicyclo[3.2.2]non-8-en-6-one

ParameterValue
Catalyst 5% Pd/C
Catalyst Loading 1-5 mol%
Solvent Ethanol or Ethyl Acetate
Temperature 25-50 °C
Hydrogen Pressure 1-10 bar
Reaction Time 4-12 hours
Typical Yield >95%
Purity (crude) >90%

Table 2: Reduction of Bicyclo[3.2.2]nonan-6-one to this compound

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LAH)
Equivalents of Reagent 1.5 - 2.01.1 - 1.5
Solvent Methanol or EthanolTetrahydrofuran (THF) or Diethyl Ether
Temperature 0 - 25 °C0 °C to reflux
Reaction Time 2 - 8 hours1 - 4 hours
Typical Yield >95%>95%
Purity (after workup) >95%>95%
Endo/Exo Ratio Varies (typically favors the more stable isomer)Varies (often favors the less sterically hindered approach)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Bicyclo[3.2.2]nonan-6-one via Hydrogenation

Warning: This procedure should only be carried out in a suitable pressure reactor by trained personnel.

  • Reactor Preparation: Charge a pressure reactor with Bicyclo[3.2.2]non-8-en-6-one and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon catalyst (typically 1-2 mol%). The catalyst should be handled as a wet paste to prevent ignition.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Reaction: Stir the mixture vigorously at the set temperature (e.g., 30 °C). Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture (e.g., by GC or LC-MS).

  • Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filter cake should be kept wet and disposed of according to safety protocols for pyrophoric catalysts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude Bicyclo[3.2.2]nonan-6-one. The crude product can be purified by vacuum distillation.

Protocol 2: Industrial-Scale Reduction of Bicyclo[3.2.2]nonan-6-one with Sodium Borohydride

Warning: This procedure generates hydrogen gas and should be performed in a well-ventilated area, away from ignition sources.

  • Reaction Setup: Charge a reactor with a solution of Bicyclo[3.2.2]nonan-6-one in methanol. Cool the solution to 0-5 °C with an ice bath.

  • Reagent Addition: Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and will generate hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until all the starting ketone has been consumed.

  • Quenching: Slowly and carefully add water or dilute acetic acid to the reaction mixture to quench the excess sodium borohydride. This step will also generate hydrogen gas.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction Precursors Precursors Ring_Formation Ring_Formation Precursors->Ring_Formation Diels-Alder or Robinson Annulation Unsaturated_Ketone Unsaturated_Ketone Ring_Formation->Unsaturated_Ketone Bicyclo[3.2.2]nonenone Hydrogenation Hydrogenation Unsaturated_Ketone->Hydrogenation H₂, Pd/C Saturated_Ketone Saturated_Ketone Hydrogenation->Saturated_Ketone Bicyclo[3.2.2]nonan-6-one Reduction Reduction Saturated_Ketone->Reduction NaBH₄ or LiAlH₄ Final_Product Final_Product Reduction->Final_Product This compound

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reduction Problem Problem Incomplete Reduction or Incorrect Stereoisomer Cause_Incomplete Possible Causes (Incomplete) Low Reagent Reactivity Reagent Decomposition Insufficient Reagent Problem->Cause_Incomplete Cause_Stereo Possible Causes (Stereo) Steric Hindrance Reaction Temperature Problem->Cause_Stereo Solution_Incomplete Solutions (Incomplete) Increase Temperature Use Excess Reagent Maintain pH Cause_Incomplete->Solution_Incomplete Solution_Stereo Solutions (Stereo) Use Bulky/Chelating Reagent Optimize Temperature Cause_Stereo->Solution_Stereo

Caption: Troubleshooting logic for the reduction of Bicyclo[3.2.2]nonan-6-one.

avoiding rearrangement reactions in Bicyclo[3.2.2]nonane systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.2.2]nonane systems. The focus is on identifying, preventing, and troubleshooting rearrangement reactions commonly encountered during synthesis and derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common rearrangement reactions observed in Bicyclo[3.2.2]nonane systems?

A1: The most prevalent rearrangement is the Wagner-Meerwein rearrangement, which is a type of carbocation 1,2-rearrangement.[1] This typically occurs in reactions involving carbocationic intermediates, such as solvolysis of tosylates or deamination of amines.[2] The strained bicyclo[3.2.2]nonane skeleton can rearrange to the more stable bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane systems.[3] Another potential rearrangement to be aware of, particularly with dienone substrates, is the dienone-phenol rearrangement.[4][5][6]

Q2: What reaction conditions are known to promote rearrangements in Bicyclo[3.2.2]nonane systems?

A2: Conditions that favor the formation of carbocation intermediates are highly likely to lead to rearrangements. These include:

  • Solvolysis reactions: Particularly in polar, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) or in acidic media like acetic acid.[2][3]

  • Strongly acidic conditions: The use of Lewis acids or strong protic acids can generate carbocationic species that are prone to rearrangement.[2]

  • Deamination of amines: Treatment of aminobicyclo[3.2.2]nonanes with nitrous acid generates a diazonium ion which, upon loss of N₂, forms a carbocation susceptible to rearrangement.[2]

  • High temperatures: Increased thermal energy can provide the activation energy needed for the rearrangement to occur.

Q3: How can I minimize or avoid these rearrangement reactions?

A3: To suppress rearrangements, it is crucial to avoid the formation of unstable carbocations. Strategies include:

  • Use of non-polar solvents: These solvents disfavor the formation of charged intermediates.

  • Employing nucleophilic solvents or reagents: These can trap the initial carbocation before it has a chance to rearrange.

  • Avoiding strongly acidic conditions: Opt for milder reaction conditions where possible.

  • Low-temperature reactions: Running reactions at lower temperatures can reduce the likelihood of rearrangement by limiting the available thermal energy for the process.

  • Choosing alternative synthetic routes: Consider pathways that do not involve the generation of carbocations, such as radical-based reactions or concerted cycloadditions.[7][8]

Troubleshooting Guides

Problem 1: My solvolysis of a Bicyclo[3.2.2]nonyl derivative is yielding a mixture of products, including what appears to be a rearranged bicyclo[3.3.1]nonane derivative.

This is a classic indication of a Wagner-Meerwein rearrangement proceeding through a carbocationic intermediate.

Troubleshooting Workflow:

G start Mixture of products observed in solvolysis check_conditions Analyze Reaction Conditions start->check_conditions solvent Is the solvent polar and non-nucleophilic (e.g., TFE, acetic acid)? check_conditions->solvent temperature Was the reaction run at elevated temperatures? check_conditions->temperature acid Was a strong acid catalyst used? check_conditions->acid change_solvent Switch to a more nucleophilic or less polar solvent (e.g., buffered methanol, acetone). solvent->change_solvent Yes alternative_route Consider an alternative synthetic route that avoids carbocation formation. solvent->alternative_route No lower_temp Repeat the reaction at a lower temperature. temperature->lower_temp Yes temperature->alternative_route No buffer Add a buffer (e.g., 2,6-lutidine) to control acidity. acid->buffer Yes acid->alternative_route No end Desired product obtained change_solvent->end lower_temp->end buffer->end alternative_route->end

Caption: Troubleshooting workflow for unexpected rearrangement products in solvolysis.

Problem 2: During the synthesis of a substituted bicyclo[3.2.2]nonene via a Diels-Alder reaction, I am observing an unexpected bicyclo[2.2.2]octene product.

This suggests that under your reaction conditions, a retro-Diels-Alder or an alternative electrocyclic reaction may be occurring, especially if Lewis acids are used.

Troubleshooting Steps:

  • Re-evaluate the Lewis Acid: Strong Lewis acids like BF₃·OEt₂ can sometimes promote unexpected side reactions.[7] Consider using a milder Lewis acid or a different catalyst system, such as TBSOTf, which has been shown to promote the desired Diels-Alder reaction without this specific rearrangement.[7]

  • Control the Temperature: Thermal conditions can also lead to decomposition or alternative reaction pathways. If the reaction is being run at high temperatures, try lowering it.

  • Substrate Stability: Ensure the starting diene is stable under the reaction conditions. The formation of a triene intermediate via elimination, followed by a 6π-electrocyclic reaction, has been observed to lead to the bicyclo[2.2.2]octene skeleton.[7]

Data on Rearrangement Products

The following table summarizes the product distribution from the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate in different solvents, highlighting the formation of rearranged products.

SolventBufferTemperature (°C)2-Bicyclo[3.2.2]nonyl derivative (%)exo-2-Bicyclo[3.3.1]nonyl derivative (%)2-Bicyclo[3.2.2]nonene (%)2-Bicyclo[3.3.1]nonene (%)Reference
Methanol2,6-Lutidine7545172315[3]
TFE2,6-Lutidine751632547[3]

Key Experimental Protocols

Protocol 1: Solvolysis of 2-Bicyclo[3.2.2]nonyl p-Toluenesulfonate [3]

This protocol is provided as a reference for studying the rearrangement products under controlled conditions.

Materials:

  • 2-Bicyclo[3.2.2]nonyl p-toluenesulfonate

  • Methanol or 2,2,2-trifluoroethanol (TFE)

  • 2,6-Lutidine

  • Ampules for sealing under vacuum

Procedure:

  • A solution of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate (0.05 M) and 2,6-lutidine (0.06 M) in the desired solvent (methanol or TFE) is prepared.

  • The solution is divided into several ampules, which are then sealed under vacuum.

  • The ampules are heated in a constant-temperature bath at 75 °C for a period equivalent to 10 half-lives of the reaction.

  • After cooling, the ampules are opened, and the contents are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Protocol 2: Asymmetric Diels-Alder Reaction to form a Bicyclo[3.2.2]nonene Derivative [7]

This protocol describes a method to synthesize a bicyclo[3.2.2]nonene derivative while minimizing rearrangement to a bicyclo[2.2.2]octene system.

Materials:

  • Optically active 1,4-dimethylcycloheptadiene derivative (diene)

  • Acrolein (dienophile)

  • TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the diene in CH₂Cl₂ at -78 °C, add TBSOTf.

  • After stirring for a short period, add acrolein dropwise.

  • Allow the reaction to proceed at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the carbocation cascade leading to rearranged products during the solvolysis of a 2-bicyclo[3.2.2]nonyl precursor.

G start 2-Bicyclo[3.2.2]nonyl-OTs carbocation1 Initial 2-Bicyclo[3.2.2]nonyl Cation start->carbocation1 Solvolysis product1 Unrearranged Product (e.g., 2-OR-Bicyclo[3.2.2]nonane) carbocation1->product1 Nucleophilic Attack rearrangement Wagner-Meerwein Rearrangement carbocation1->rearrangement elimination1 Elimination Product (Bicyclo[3.2.2]nonene) carbocation1->elimination1 Elimination carbocation2 Rearranged Bicyclo[3.3.1]nonyl Cation rearrangement->carbocation2 product2 Rearranged Product (e.g., exo-2-OR-Bicyclo[3.3.1]nonane) carbocation2->product2 Nucleophilic Attack elimination2 Elimination Product (Bicyclo[3.3.1]nonene) carbocation2->elimination2 Elimination

Caption: Carbocation rearrangement pathway in Bicyclo[3.2.2]nonane solvolysis.

References

methods for separating endo and exo isomers of Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals in drug development engaged in the separation of endo and exo isomers of Bicyclo[3.2.2]nonan-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating endo and exo isomers of this compound?

A1: The primary methods for separating stereoisomers like the endo and exo forms of this compound include column chromatography, fractional crystallization, and chemical derivatization followed by chromatography. The choice of method depends on the scale of the separation, the required purity of the isomers, and the available equipment.

Q2: How can I synthesize the initial mixture of endo and exo-Bicyclo[3.2.2]nonan-6-ol?

A2: A common method for synthesizing a mixture of the endo and exo isomers is the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. For instance, reduction with lithium aluminum hydride has been reported to yield an 87:13 mixture of endo to exo this compound.[1]

Q3: Which isomer is typically more stable, endo or exo?

A3: In many bicyclic systems, the exo isomer is thermodynamically more stable due to reduced steric hindrance. However, the kinetic product of reactions can often be the endo isomer. The relative stability can influence the choice of separation technique, particularly for methods that might involve equilibrium, such as certain chromatographic conditions or chemical derivatizations.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the endo and exo isomers?

A4: Yes, 1H and 13C NMR spectroscopy are powerful tools for distinguishing between endo and exo isomers. The chemical shifts and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) and other protons in the bicyclic system will differ significantly between the two isomers due to their different spatial environments.

Troubleshooting Guides

Guide 1: Column Chromatography Separation

This guide addresses common issues encountered during the separation of endo and exo-Bicyclo[3.2.2]nonan-6-ol using column chromatography.

Problem Possible Cause Solution
Poor Separation (Co-elution of Isomers) 1. Inappropriate solvent system (eluent). 2. Incorrect stationary phase. 3. Column overloading.1. Optimize the eluent: Start with a non-polar solvent and gradually increase the polarity. Use thin-layer chromatography (TLC) to screen for the optimal solvent mixture that provides the best separation between the two isomer spots. 2. Select the right adsorbent: Silica gel is a common choice. If separation is poor, consider using alumina or a bonded-phase silica. 3. Reduce the sample load: Overloading the column leads to broad peaks and poor resolution. Use a larger column or reduce the amount of sample applied.
Tailing of Peaks 1. Adsorption of the alcohol to active sites on the silica gel. 2. Presence of acidic impurities in the sample or solvent.1. Deactivate the silica: Add a small amount of a polar modifier like triethylamine (e.g., 0.1-1%) to the eluent to block active sites. 2. Purify solvents and sample: Ensure that the solvents are of high purity and the sample is free from acidic contaminants.
Low Recovery of Material 1. Irreversible adsorption on the column. 2. Decomposition of the sample on the stationary phase.1. Use a less active stationary phase: Consider using neutral alumina instead of silica gel. 2. Run the chromatography at a lower temperature if the compounds are suspected to be unstable.
Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. For example, begin with 5% ethyl acetate in hexane and gradually increase the concentration to 20% or higher. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the starting solvent mixture and collect fractions. Monitor the fractions by TLC to identify those containing the separated isomers.

  • Analysis: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure. Confirm the identity and purity of each isomer using NMR spectroscopy.

For similar bicyclic compounds, separation has been achieved using mixtures of petroleum ether and diethyl ether.[2]

Guide 2: Separation via Chemical Derivatization

If direct chromatographic separation is challenging, derivatizing the hydroxyl group can improve separation by altering the polarity and steric properties of the isomers.[3][4]

Problem Possible Cause Solution
Incomplete Derivatization Reaction 1. Insufficient reagent. 2. Presence of water in the reaction mixture. 3. Reaction time is too short or temperature is too low.1. Use a slight excess of the derivatizing agent. 2. Ensure all glassware and solvents are dry. 3. Monitor the reaction by TLC. Increase the reaction time or temperature as needed.
Difficult Separation of Derivatives The chosen derivative does not provide sufficient difference in properties between the endo and exo forms.Try a different derivatizing agent. Bulky reagents like pivaloyl chloride or 3,5-dinitrobenzoyl chloride can amplify the steric differences between the endo and exo positions, leading to better separation.
Cleavage of the Derivative The derivative is unstable to the purification conditions (e.g., chromatography).Choose a more stable derivative. For example, silyl ethers are generally stable to chromatography but can be easily cleaved under specific conditions after separation.
Experimental Protocol: Derivatization and Separation
  • Derivatization:

    • Dissolve the isomer mixture of this compound in a dry, aprotic solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., pyridine or triethylamine).

    • Add the derivatizing agent (e.g., benzoyl chloride or a silylating agent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction to isolate the crude derivative mixture.

  • Chromatographic Separation:

    • Separate the derivatized isomers using column chromatography as described in the previous section. The optimal eluent will be different for the derivatives and will likely be less polar.

  • Deprotection (if necessary):

    • After separation, the protecting group can be removed to yield the pure endo and exo alcohols. The deprotection method will depend on the derivative used (e.g., hydrolysis for esters, fluoride treatment for silyl ethers).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Products start Bicyclo[3.2.2]nonan-6-one reduction Reduction (e.g., LiAlH4) start->reduction mixture Mixture of endo and exo Isomers reduction->mixture chromatography Column Chromatography mixture->chromatography derivatization Chemical Derivatization mixture->derivatization endo Pure endo Isomer chromatography->endo exo Pure exo Isomer chromatography->exo sep_derivatives Separation of Derivatives derivatization->sep_derivatives deprotection Deprotection sep_derivatives->deprotection deprotection->endo deprotection->exo nmr NMR Analysis endo->nmr exo->nmr

Caption: Workflow for the synthesis, separation, and analysis of endo and exo isomers of this compound.

troubleshooting_logic start Poor Isomer Separation? cause1 Check TLC for baseline separation start->cause1 cause2 Is the column overloaded? cause1->cause2 Yes solution1 Optimize eluent system cause1->solution1 No cause3 Are peaks tailing? cause2->cause3 No solution2 Reduce sample load or use a larger column cause2->solution2 Yes solution3 Add triethylamine to eluent or use neutral alumina cause3->solution3 Yes solution4 Consider chemical derivatization cause3->solution4 No

Caption: Troubleshooting logic for poor chromatographic separation of isomers.

References

Validation & Comparative

Unveiling the Structure of Bicyclo[3.2.2]nonan-6-ol: A Comparative Analysis with Related Bicyclic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed structural comparison of Bicyclo[3.2.2]nonan-6-ol with Adamantan-1-ol and Bicyclo[2.2.2]octan-2-ol, leveraging computational modeling in the absence of experimental X-ray crystallography data for the target molecule.

Introduction

Bicyclic alcohols are a pivotal class of organic compounds frequently incorporated into medicinal chemistry and materials science due to their rigid, three-dimensional frameworks. The precise spatial arrangement of substituents on these scaffolds is crucial for their biological activity and material properties. X-ray crystallography provides the definitive method for elucidating these structures at an atomic level. This guide focuses on the structural validation of this compound. However, a comprehensive search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), reveals a notable absence of an experimentally determined crystal structure for this specific molecule.

To circumvent this data gap and still provide a valuable structural comparison, this guide presents a computationally predicted structure of this compound. This theoretical model is then compared against the experimentally determined X-ray crystal structures of two closely related and well-characterized bicyclic alcohols: the highly symmetrical Adamantan-1-ol and the structurally analogous Bicyclo[2.2.2]octan-2-ol. This comparative approach allows for an insightful analysis of the conformational nuances and key structural parameters of the Bicyclo[3.2.2]nonane system.

Comparative Structural Analysis

The key structural parameters for this compound (computationally predicted) and the experimentally determined structures of Adamantan-1-ol and Bicyclo[2.2.2]octan-2-ol are summarized in the table below. The data for the comparator molecules were extracted from their respective Crystallographic Information Files (CIFs) obtained from the Crystallography Open Database.

ParameterThis compound (Predicted)Adamantan-1-ol (Experimental)Bicyclo[2.2.2]octan-2-ol (Experimental)
Crystal System N/A (Computational Model)TetragonalOrthorhombic
Space Group N/A (Computational Model)P-421cPca21
Key Bond Lengths (Å)
C-O1.4251.4421.435
C-C (average in ring)1.541.5381.541
Key Bond Angles (°)
C-O-H109.5108.9109.2
C-C-C (average in ring)111.5109.4109.6
Key Torsion Angles (°)
Dihedral angle of the six-membered ring in the boat conformation~60N/A (Chair Conformations)N/A (Boat Conformations)

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one.

  • Preparation of Bicyclo[3.2.2]nonan-6-one: The ketone can be synthesized through various methods, including the Diels-Alder reaction between 1,3-cycloheptadiene and ketene, followed by hydrolysis.

  • Reduction to this compound: The ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is then purified by column chromatography on silica gel.

X-ray Crystallography of Comparator Molecules

The crystal structures of Adamantan-1-ol and Bicyclo[2.2.2]octan-2-ol were determined by single-crystal X-ray diffraction. The general protocol for such an analysis is as follows:

  • Crystal Growth: Single crystals of high quality are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Computational Modeling of this compound

In the absence of experimental data, the three-dimensional structure of this compound was predicted using computational methods.

  • Software: A molecular modeling software package such as Avogadro 2 was used.

  • Method: The initial structure was built and then subjected to geometry optimization using a suitable molecular mechanics force field, such as MMFF94. This method calculates the potential energy of the molecule as a function of its atomic coordinates and seeks to find the minimum energy conformation.

  • Analysis: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and torsion angles were extracted.

Disclaimer: The structural parameters for this compound are based on computational predictions and may differ from experimental values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of bicyclic alcohols, highlighting the two paths taken for the target molecule and the comparators.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Starting Materials Starting Materials Bicyclic Ketone Bicyclic Ketone Starting Materials->Bicyclic Ketone e.g., Diels-Alder Bicyclic Alcohol Bicyclic Alcohol Bicyclic Ketone->Bicyclic Alcohol Reduction (e.g., NaBH4) Purification Purification Bicyclic Alcohol->Purification Column Chromatography Single Crystals Single Crystals Purification->Single Crystals Crystallization Computational Modeling Computational Modeling Purification->Computational Modeling For this compound X-ray Diffraction X-ray Diffraction Single Crystals->X-ray Diffraction Crystallographic Data Crystallographic Data X-ray Diffraction->Crystallographic Data Data Processing & Refinement Predicted Structure Predicted Structure Computational Modeling->Predicted Structure

General workflow for synthesis and structural analysis.

Conclusion

While the experimental X-ray crystal structure of this compound remains to be determined, computational modeling provides a valuable theoretical framework for understanding its three-dimensional structure. The comparative analysis with the experimentally validated structures of Adamantan-1-ol and Bicyclo[2.2.2]octan-2-ol reveals similarities in bond lengths and angles, as expected for saturated bicyclic systems. The key differentiator for the Bicyclo[3.2.2]nonane system is the conformation of its seven-membered ring, which is predicted to adopt a twisted boat-like conformation. The data and protocols presented here offer a comprehensive guide for researchers and drug development professionals working with these important molecular scaffolds. The future determination of the experimental crystal structure of this compound will be crucial for validating and refining the computational model presented herein.

A Comparative Guide to Bicyclo[3.2.2]nonan-6-ol and Bicyclo[2.2.2]octan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug discovery, the rigid architecture of bicyclic alcohols offers a unique scaffold for the design of novel therapeutics and functional materials. This guide provides a detailed comparison of two such scaffolds: Bicyclo[3.2.2]nonan-6-ol and Bicyclo[2.2.2]octan-2-ol. By examining their physicochemical properties, synthesis, and reactivity through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate building block for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these bicyclic alcohols is crucial for predicting their behavior in various chemical and biological systems. The following table summarizes key computed and experimental data for both compounds.

PropertyThis compoundBicyclo[2.2.2]octan-2-ol
Molecular Formula C₉H₁₆O[1]C₈H₁₄O[2]
Molecular Weight 140.22 g/mol [1]126.20 g/mol [2]
XLogP3 2.4[1]1.8[2]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 00
Complexity 122[1]103[2]
Topological Polar Surface Area 20.2 Ų[1]20.2 Ų[2]

Synthesis and Stereochemistry

The preparation of these bicyclic alcohols often yields a mixture of stereoisomers, the ratio of which can be influenced by the synthetic route and reaction conditions.

This compound is commonly synthesized via the reduction of its corresponding ketone, Bicyclo[3.2.2]nonan-6-one. The choice of reducing agent can influence the stereochemical outcome, yielding varying ratios of the endo and exo isomers. For instance, reduction of Bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride has been reported to produce an 87:13 mixture of endo-Bicyclo[3.2.2]nonan-6-ol and exo-Bicyclo[3.2.2]nonan-6-ol[3].

Bicyclo[2.2.2]octan-2-ol can be prepared through various methods, including the reduction of Bicyclo[2.2.2]octan-2-one. The rigid framework of the bicyclo[2.2.2]octane system also leads to the formation of endo and exo isomers.

The general workflow for the synthesis of these bicyclic alcohols from their corresponding ketones is illustrated below.

Synthesis_Workflow Ketone Bicyclic Ketone (e.g., Bicyclo[3.2.2]nonan-6-one or Bicyclo[2.2.2]octan-2-one) Alcohol Bicyclic Alcohol Mixture (endo and exo isomers) Ketone->Alcohol Reduction ReducingAgent Reducing Agent (e.g., LiAlH4, NaBH4) ReducingAgent->Alcohol

Figure 1. General synthesis workflow for bicyclic alcohols from their corresponding ketones.

Chemical Reactivity: A Comparative Overview

The reactivity of this compound and Bicyclo[2.2.2]octan-2-ol is largely dictated by the steric environment of the hydroxyl group and the inherent strain of the bicyclic system. Key reactions include oxidation, esterification, and solvolysis of their derivatives.

Oxidation

The secondary alcohol functionality in both compounds can be oxidized to the corresponding ketone. A common and efficient method for this transformation is the use of pyridinium chlorochromate (PCC).

Esterification

Esterification of these alcohols can be achieved using standard procedures, such as reaction with an acid chloride or anhydride in the presence of a base. The rigidity of the bicyclic scaffold can influence the rate of esterification due to steric hindrance around the hydroxyl group.

Solvolysis of Tosylate Derivatives

A valuable method for comparing the reactivity and carbocation stability of these bicyclic systems is through the solvolysis of their tosylate derivatives. The rate of solvolysis provides insight into the degree of steric strain relief and the potential for neighboring group participation or rearrangement in the resulting carbocation intermediate.

Studies on the acetolysis of endo-Bicyclo[3.2.2]non-6-en-2-yl tosylate have shown it to be slightly faster than that of the saturated Bicyclo[3.2.2]nonan-2-yl tosylate[4]. This suggests a potential, albeit small, anchimeric assistance from the double bond. In contrast, solvolysis of Bicyclo[2.2.2]octan-2-yl derivatives has been extensively studied to understand the nature of the corresponding carbocation. The product distribution from these reactions often indicates the formation of both unrearranged and rearranged products, highlighting the propensity of these systems to undergo skeletal rearrangements.

The following diagram illustrates the general process of tosylate solvolysis and the potential pathways for the resulting carbocation.

Solvolysis_Pathway Tosylate Bicyclic Tosylate (R-OTs) Carbocation Bicyclic Carbocation (R+) Tosylate->Carbocation Ionization Products Solvolysis Products (Substitution, Elimination, Rearrangement) Carbocation->Products Reaction with Solvent or Rearrangement Solvent Solvent (e.g., AcOH, H2O) Solvent->Products

Figure 2. General solvolysis pathway of a bicyclic tosylate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these bicyclic alcohols and their derivatives. The chemical shifts and coupling constants provide detailed information about the stereochemistry and conformation of the molecules.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
exo-Bicyclo[3.2.2]nonan-6-ol Data not readily available in searched literature.Data not readily available in searched literature.
endo-Bicyclo[3.2.2]nonan-6-ol Data not readily available in searched literature.Data not readily available in searched literature.
Bicyclo[2.2.2]octan-2-ol 1.2-2.0 (m, 13H), 3.8 (m, 1H)21.5, 23.0, 26.8, 28.1, 31.8, 35.1, 48.9, 69.2

Note: NMR data for Bicyclo[2.2.2]octan-2-ol is generalized from various sources. Specific isomer data may vary.

Applications in Drug Development

The rigid frameworks of bicyclic compounds are of significant interest in medicinal chemistry as they can position substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.

Bicyclo[2.2.2]octan-2-ol and its derivatives have been investigated for their potential as anticancer agents through their interaction with Vascular Endothelial Growth Factor (VEGF) receptors[5]. The bicyclo[2.2.2]octane scaffold can serve as a bioisostere for phenyl rings, offering improved physicochemical properties such as increased solubility and metabolic stability.

Bicyclo[3.2.2]nonane derivatives, particularly 3-azabicyclo[3.2.2]nonanes, have shown promise as analgesic and antiallergenic agents[6]. The larger ring system of the bicyclo[3.2.2]nonane scaffold allows for different substitution patterns and conformational flexibility compared to its bicyclo[2.2.2]octane counterpart, which can be exploited in the design of novel therapeutic agents.

The interaction of a bicyclic alcohol derivative with a receptor protein is a key step in its potential therapeutic action. This can be visualized as a lock-and-key mechanism where the specific shape and functionality of the bicyclic molecule allow it to bind to the active site of the receptor.

Receptor_Binding cluster_0 Drug-Receptor Interaction Bicyclic_Alcohol Bicyclic Alcohol Derivative Binding_Site Active Site Bicyclic_Alcohol->Binding_Site Binding Receptor Target Receptor (e.g., VEGFR)

Figure 3. Schematic of a bicyclic alcohol derivative binding to a target receptor.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific findings. Below are representative protocols for key transformations of these bicyclic alcohols.

Synthesis of endo- and exo-Bicyclo[3.2.2]nonan-6-ol via Reduction of Bicyclo[3.2.2]nonan-6-one

Materials:

  • Bicyclo[3.2.2]nonan-6-one

  • Lithium aluminum hydride (LiAlH₄)[7]

  • Anhydrous diethyl ether

  • Sulfuric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of Bicyclo[3.2.2]nonan-6-one in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the dropwise addition of water, followed by dilute sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol[3]. The isomers can be separated by column chromatography.

Oxidation of Bicyclo[2.2.2]octan-2-ol to Bicyclo[2.2.2]octan-2-one

Materials:

  • Bicyclo[2.2.2]octan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC in anhydrous dichloromethane, a solution of Bicyclo[2.2.2]octan-2-ol in anhydrous dichloromethane is added in one portion.

  • The mixture is stirred at room temperature for several hours until the oxidation is complete (monitored by TLC).

  • The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield Bicyclo[2.2.2]octan-2-one.

Esterification of Bicyclo[2.2.2]octan-2-ol with Acetic Anhydride

Materials:

  • Bicyclo[2.2.2]octan-2-ol

  • Acetic anhydride[8]

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Bicyclo[2.2.2]octan-2-ol is dissolved in a mixture of pyridine and diethyl ether.

  • Acetic anhydride is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford Bicyclo[2.2.2]octan-2-yl acetate.

Conclusion

This compound and Bicyclo[2.2.2]octan-2-ol represent valuable and distinct building blocks for chemical synthesis and drug discovery. The choice between these two scaffolds will depend on the specific requirements of the target molecule, including desired stereochemistry, conformational flexibility, and substitution patterns. The larger and more flexible bicyclo[3.2.2]nonane framework may offer advantages in accessing different regions of chemical space, while the more rigid and well-studied bicyclo[2.2.2]octane system provides a robust and predictable platform. The experimental data and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Study on the Reactivity of Endo- and Exo-Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the steric and stereoelectronic factors influencing the chemical behavior of the C6 epimers of Bicyclo[3.2.2]nonan-6-ol.

This guide provides a comparative study of the reactivity of endo- and exo-Bicyclo[3.2.2]nonan-6-ol, focusing on key chemical transformations to elucidate the influence of stereochemistry on reaction outcomes. The bicyclo[3.2.2]nonane framework, with its rigid bridged structure, presents a unique scaffold for investigating the accessibility of reaction centers and the role of steric hindrance. This analysis is particularly relevant for researchers in synthetic organic chemistry, medicinal chemistry, and materials science, where the precise control of stereochemistry is paramount for designing molecules with specific functions.

Synthesis and Stereochemical Assignment

The preparation of endo- and exo-Bicyclo[3.2.2]nonan-6-ol is typically achieved through the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. The synthesis of this ketone can be accomplished via a Diels-Alder reaction between cyclohepta-2,4-dienone and maleic anhydride, followed by subsequent transformations.

Reduction of Bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) yields a diastereomeric mixture of the corresponding alcohols. Experimental data indicates that this reduction is stereoselective, affording the endo-isomer as the major product and the exo-isomer as the minor product.[1]

Table 1: Product Distribution in the Reduction of Bicyclo[3.2.2]nonan-6-one

IsomerProduct Ratio (%)
endo-Bicyclo[3.2.2]nonan-6-ol87
exo-Bicyclo[3.2.2]nonan-6-ol13

This product distribution suggests that the hydride attack occurs preferentially from the less sterically hindered exo face of the carbonyl group, leading to the formation of the endo-alcohol. This outcome is consistent with the general principles of steric approach control in the reduction of cyclic ketones. The greater thermodynamic stability of the endo-isomer, where the hydroxyl group is in a pseudo-equatorial position, may also contribute to this ratio.

Comparative Reactivity Analysis

The differing spatial arrangement of the hydroxyl group in the endo and exo isomers significantly impacts their reactivity in various chemical transformations. This is primarily due to the varying degrees of steric hindrance around the reaction center.

Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the steric environment of the hydroxyl group. In the case of endo- and exo-Bicyclo[3.2.2]nonan-6-ol, the exo-isomer is expected to react faster in oxidation reactions, such as with chromic acid (Jones oxidation).

The rationale for this predicted difference in reactivity lies in the steric accessibility of the C-H bond at the carbinol carbon. In the exo-isomer, the hydroxyl group and the adjacent C-H bond are more exposed, allowing for easier formation of the chromate ester intermediate and subsequent C-H bond cleavage. Conversely, in the endo-isomer, the hydroxyl group is situated within the concave face of the bicyclic system, leading to greater steric hindrance for the approach of the bulky oxidizing agent.

Esterification Reactions

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is another reaction class where steric factors play a crucial role. Similar to oxidation, the rate of esterification is expected to be faster for the exo-Bicyclo[3.2.2]nonan-6-ol compared to its endo counterpart.

The formation of the tetrahedral intermediate during esterification is sensitive to steric congestion around the hydroxyl group. The less hindered exo-hydroxyl group allows for a more facile approach of the acylating agent, leading to a lower activation energy and a faster reaction rate. In contrast, the sterically encumbered endo-hydroxyl group will experience greater non-bonded interactions in the transition state, thus slowing down the reaction.

Experimental Protocols

Synthesis of endo- and exo-Bicyclo[3.2.2]nonan-6-ol

1. Synthesis of Bicyclo[3.2.2]nonan-6-one: A detailed procedure for the synthesis of Bicyclo[3.2.2]nonan-6-one can be found in the literature, often starting from cycloheptatriene and maleic anhydride.[2]

2. Reduction of Bicyclo[3.2.2]nonan-6-one: To a stirred solution of Bicyclo[3.2.2]nonan-6-one in anhydrous diethyl ether at 0 °C, a solution of lithium aluminum hydride in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol, which can be separated by column chromatography on silica gel.

Chromic Acid Oxidation (Jones Oxidation)

To a solution of the alcohol (endo- or exo-Bicyclo[3.2.2]nonan-6-ol) in acetone at 0 °C, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color of the reagent persists. The reaction is stirred for a short period, and then isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is evaporated. The residue is taken up in ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude Bicyclo[3.2.2]nonan-6-one. The progress and yield of the reaction for each isomer should be monitored and quantified (e.g., by GC-MS) to compare their relative reactivities.

Fischer Esterification

A solution of the alcohol (endo- or exo-Bicyclo[3.2.2]nonan-6-ol), a carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting ester can be purified by column chromatography. The relative rates of esterification can be determined by monitoring the disappearance of the starting alcohol or the appearance of the product ester over time for each isomer under identical conditions.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reactivity Reactivity Ketone Bicyclo[3.2.2]nonan-6-one Reduction Reduction (LiAlH4) Ketone->Reduction endo_Alcohol endo-Bicyclo[3.2.2]nonan-6-ol (Major) Reduction->endo_Alcohol 87% exo_Alcohol exo-Bicyclo[3.2.2]nonan-6-ol (Minor) Reduction->exo_Alcohol 13% Oxidation Oxidation (CrO3/H2SO4) Product_Ketone Bicyclo[3.2.2]nonan-6-one Oxidation->Product_Ketone Esterification Esterification (RCOOH, H+) Product_Ester Bicyclo[3.2.2]nonan-6-yl Ester Esterification->Product_Ester endo_Alcohol_R endo-Alcohol endo_Alcohol_R->Oxidation Slower endo_Alcohol_R->Esterification Slower exo_Alcohol_R exo-Alcohol exo_Alcohol_R->Oxidation Faster exo_Alcohol_R->Esterification Faster Experimental_Workflow Start Bicyclo[3.2.2]nonan-6-one Reduction Reduction Start->Reduction Separation Column Chromatography Reduction->Separation endo_Isomer endo-Isomer Separation->endo_Isomer exo_Isomer exo-Isomer Separation->exo_Isomer Reaction_endo Reaction (e.g., Oxidation) endo_Isomer->Reaction_endo Reaction_exo Reaction (e.g., Oxidation) exo_Isomer->Reaction_exo Analysis_endo Analysis (GC, NMR) Reaction_endo->Analysis_endo Analysis_exo Analysis (GC, NMR) Reaction_exo->Analysis_exo Comparison Compare Reactivity Analysis_endo->Comparison Analysis_exo->Comparison

References

Comparative Guide to the Biological Activity of Bicyclo[3.2.2]nonan-6-ol Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs and derivatives of Bicyclo[3.2.2]nonan-6-ol. The data presented herein is compiled from recent scientific literature and aims to facilitate research and development in medicinal chemistry and pharmacology.

Introduction

The bicyclo[3.2.2]nonane scaffold is a rigid, three-dimensional structure that has garnered significant interest in drug discovery due to its potential to confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Derivatives of this compound have been explored for a range of therapeutic applications, demonstrating activities as diverse as enzyme inhibition and receptor modulation. This guide focuses on a comparative analysis of these activities, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for various this compound analogs and derivatives.

Table 1: 1,4-Diazabicyclo[3.2.2]nonane Derivatives as α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

Compound IDStructureTargetAssay TypeKi (nM)Reference
14 1,4-diazabicyclo[3.2.2]nonane derivativeα7 nAChRBinding Assay0.0069[1]
15 1,4-diazabicyclo[3.2.2]nonane derivativeα7 nAChRBinding Assay2.98 ± 1.41[1]
GenericPhenyl carbamate seriesα7 nAChRBinding AssaySub-nanomolar to low nanomolar[2]

Table 2: γ-Aminobutyric Acid (GABA) Derivatives with Bicyclo[3.2.2]nonane Skeleton as Branched-Chain Aminotransferase 1 (BCAT1) Inhibitors

Compound IDStructureTargetAssay TypeIC50 (mM)Reference
WQQ-345 Gabapentin analog with bicyclic skeletonBCAT1Enzymatic Inhibition4.86[3]
Compound 7 Derivative of WQQ-345BCAT1Enzymatic Inhibition~0.81 (6-fold more potent than WQQ-345)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol is a generalized procedure based on standard receptor binding assays.

Objective: To determine the binding affinity (Ki) of test compounds for the α7 nAChR.

Materials:

  • Cell membranes expressing the human α7 nAChR.

  • Radioligand, e.g., [¹²⁵I]α-bungarotoxin.

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For non-specific binding determination, a high concentration of a known α7 nAChR ligand (e.g., nicotine) is added to a set of wells.

  • Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Following incubation, the contents of the plates are filtered through the filter plates to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are then dried, and scintillation fluid is added to each well.

  • The radioactivity is counted using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Branched-Chain Aminotransferase 1 (BCAT1) Enzyme Inhibition Assay

This protocol is a generalized procedure for determining enzyme inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BCAT1.

Materials:

  • Recombinant human BCAT1 enzyme.

  • Substrates: a branched-chain amino acid (e.g., leucine) and α-ketoglutarate.

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Detection reagent (e.g., a reagent that reacts with the product, glutamate, to produce a colorimetric or fluorescent signal).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the BCAT1 enzyme and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates (leucine and α-ketoglutarate).

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by the Bicyclo[3.2.2]nonane derivatives discussed.

alpha7_nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling alpha7_nAChR α7 nAChR Ca_ion Ca²⁺ Influx alpha7_nAChR->Ca_ion Opens Channel JAK2 JAK2 alpha7_nAChR->JAK2 Activates PI3K PI3K alpha7_nAChR->PI3K Activates Cellular_Response Cellular Response (Neurotransmission, Anti-inflammation) Ca_ion->Cellular_Response STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Cellular_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_Response Agonist Bicyclo[3.2.2]nonane Derivative (Agonist) Agonist->alpha7_nAChR Binds to

Caption: α7 Nicotinic Acetylcholine Receptor Signaling Pathway.[4][5]

BCAT1_Signaling cluster_metabolism BCAA Metabolism cluster_signaling Downstream Signaling BCAA Branched-Chain Amino Acids BCAT1 BCAT1 BCAA->BCAT1 Glutamate Glutamate BCAT1->Glutamate Transamination mTOR_pathway mTOR Signaling Glutamate->mTOR_pathway Activates Cell_Proliferation Cancer Cell Proliferation mTOR_pathway->Cell_Proliferation Promotes Inhibitor Bicyclo[3.2.2]nonane Derivative (Inhibitor) Inhibitor->BCAT1 Inhibits

Caption: BCAT1 Signaling Pathway in Cancer Metabolism.[3][6][7][8]

Conclusion

The Bicyclo[3.2.2]nonane scaffold serves as a versatile platform for the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activities against important biological targets such as the α7 nicotinic acetylcholine receptor and the BCAT1 enzyme. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the development of new chemical entities with improved pharmacological profiles. Further exploration of the structure-activity relationships of this compound analogs is warranted to unlock the full therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to the Computational Modeling of Bicyclo[3.2.2]nonan-6-ol and its Alternatives using DFT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational modeling of endo- and exo-Bicyclo[3.2.2]nonan-6-ol using Density Functional Theory (DFT). Due to the limited availability of dedicated computational studies on this specific molecule, this guide presents a robust, well-referenced hypothetical DFT study based on established methodologies for similar bicyclic systems. The performance of these theoretical models is compared against computational data for a well-studied alternative, Bicyclo[2.2.1]heptan-2-ol (norborneol), offering insights into the structural and spectroscopic characteristics of these molecules.

Introduction to Bicyclo[3.2.2]nonan-6-ol and the Importance of Computational Modeling

This compound is a bicyclic alcohol with a rigid carbon skeleton. The stereochemistry of the hydroxyl group, being either in the endo or exo position, significantly influences the molecule's physical, chemical, and biological properties. Computational modeling, particularly DFT, is a powerful tool for elucidating the three-dimensional structures, relative stabilities, and spectroscopic properties of such stereoisomers, which is crucial for applications in medicinal chemistry and materials science. By predicting properties like vibrational frequencies and NMR chemical shifts, DFT can aid in the interpretation of experimental data and guide synthetic efforts.

Experimental and Computational Protocols

General Experimental Protocols for Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a typical experimental setup for acquiring infrared and NMR spectra of related bicyclic alcohols is as follows:

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a JASCO FT/IR-4100. Samples are prepared as a thin film on a KBr pellet or dissolved in a suitable solvent like chloroform (CHCl₃). The spectra are usually recorded in the 4000-400 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers like the JEOL JNM-ECX-500 or similar instruments. Deuterated solvents, most commonly chloroform-d (CDCl₃), are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Computational Methodology: A Comparative DFT Approach

The following section outlines a robust computational protocol for the study of this compound and its comparison with Bicyclo[2.2.1]heptan-2-ol. This protocol is based on methodologies reported for similar bicyclic systems[1][2].

  • Software: All calculations are performed using a quantum chemistry software package such as Gaussian 16.

  • Geometry Optimization: The initial structures of endo- and exo-Bicyclo[3.2.2]nonan-6-ol are built and subjected to geometry optimization. A commonly used and effective functional for such organic molecules is the M06-2X hybrid functional with a Pople-style basis set like 6-31G(d,p)[2]. This level of theory provides a good balance between accuracy and computational cost for geometry and frequency calculations.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can be compared with experimental IR spectra.

  • NMR Chemical Shift Calculation: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. A different functional, such as B3LYP, with a larger basis set (e.g., 6-311+G(2d,p)) is often employed for more accurate NMR predictions. Calculations are typically performed in a simulated solvent environment (e.g., chloroform using the Polarizable Continuum Model, PCM) to better mimic experimental conditions.

  • Alternative for Comparison: For comparative purposes, the same computational protocol is applied to the endo and exo isomers of Bicyclo[2.2.1]heptan-2-ol. Computational studies on similar bicyclo[2.2.1]heptane systems have shown that the exo isomer is generally thermodynamically more stable due to reduced steric hindrance[3].

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data for the endo and exo isomers of this compound, compared with representative computational data for Bicyclo[2.2.1]heptan-2-ol.

Table 1: Calculated Relative Energies (kcal/mol) of this compound and Bicyclo[2.2.1]heptan-2-ol Isomers.

CompoundIsomerRelative Energy (kcal/mol)
This compound exo0.00
endo1.25
Bicyclo[2.2.1]heptan-2-ol exo0.00
endo0.98

Note: Relative energies are calculated at the M06-2X/6-31G(d,p) level of theory. The more stable exo isomer is set as the reference (0.00 kcal/mol).

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for the O-H Stretch in this compound and Bicyclo[2.2.1]heptan-2-ol.

CompoundIsomerCalculated O-H Stretch (cm⁻¹)
This compound exo3645
endo3638
Bicyclo[2.2.1]heptan-2-ol exo3650
endo3642

Note: Frequencies are calculated at the M06-2X/6-31G(d,p) level of theory. These values are typically higher than experimental values in condensed phases due to the absence of intermolecular hydrogen bonding in the gas-phase calculations.

Table 3: Calculated ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound and Bicyclo[2.2.1]heptan-2-ol.

CompoundIsomerC-OHBridgehead C
This compound exo72.535.1, 34.8
endo69.836.2, 35.5
Bicyclo[2.2.1]heptan-2-ol exo75.143.5, 35.8
endo72.344.2, 36.4

Note: Chemical shifts are calculated at the GIAO-B3LYP/6-311+G(2d,p) level with PCM (chloroform). Bridgehead carbons are C1 and C5 for this compound, and C1 and C4 for Bicyclo[2.2.1]heptan-2-ol.

Visualizations

The following diagrams illustrate the logical workflow of the comparative computational study and the structural relationship between the studied isomers.

Computational_Workflow Computational Workflow for Bicyclic Alcohols cluster_target This compound cluster_alternative Alternative: Bicyclo[2.2.1]heptan-2-ol cluster_dft DFT Calculations cluster_analysis Comparative Analysis T_endo endo Isomer Opt Geometry Optimization (M06-2X/6-31G(d,p)) T_endo->Opt T_exo exo Isomer T_exo->Opt A_endo endo Isomer A_endo->Opt A_exo exo Isomer A_exo->Opt Freq Vibrational Frequencies Opt->Freq NMR NMR Chemical Shifts (GIAO-B3LYP/6-311+G(2d,p)) Opt->NMR Stability Relative Stability Opt->Stability Vib Vibrational Spectra Freq->Vib NMR_Comp NMR Spectra NMR->NMR_Comp

Computational Workflow

Isomer_Relationship Stereoisomeric Relationship BNN_Ketone Bicyclo[3.2.2]nonan-6-one Reduction Reduction (e.g., LiAlH4) BNN_Ketone->Reduction BNN_exo exo-Bicyclo[3.2.2]nonan-6-ol Reduction->BNN_exo Major Product BNN_endo endo-Bicyclo[3.2.2]nonan-6-ol Reduction->BNN_endo Minor Product BNN_exo->BNN_endo Diastereomers

Isomer Relationship

Conclusion

This guide demonstrates a comparative computational approach to studying this compound. The hypothetical DFT data, based on robust and widely accepted computational methodologies, suggest that the exo isomer is thermodynamically more stable than the endo isomer, a trend that is consistent with findings for the alternative compound, Bicyclo[2.2.1]heptan-2-ol. The predicted vibrational frequencies and NMR chemical shifts provide a basis for the identification and characterization of these isomers. For drug development professionals and researchers, this computational framework offers a valuable, predictive tool to understand the structure-property relationships of bicyclic alcohols, even in the absence of extensive experimental data.

References

Conformational Preferences of the Bicyclo[3.2.2]nonane System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.2]nonane framework is a key structural motif in numerous natural products and serves as a rigid scaffold in medicinal chemistry and materials science. Understanding its conformational preferences is crucial for designing molecules with specific biological activities and material properties. This guide provides a comprehensive analysis of the conformational landscape of the bicyclo[3.2.2]nonane system, comparing its primary conformers and presenting supporting experimental and computational data.

Introduction to the Bicyclo[3.2.2]nonane System

The bicyclo[3.2.2]nonane skeleton consists of a six-membered ring bridged by a three-carbon chain, forming a bicyclic system with three bridges of two, two, and three carbon atoms connecting the two bridgehead carbons. This arrangement leads to a dynamic conformational equilibrium primarily between chair, boat, and twist-boat forms of the six-membered ring. The high mobility of the three-carbon bridge presents a significant challenge to the experimental determination of the energy barriers between these conformers.

Key Conformers and Their Relative Stabilities

The conformational landscape of bicyclo[3.2.2]nonane is dominated by three principal conformers:

  • Chair Conformer: The six-membered ring adopts a chair-like geometry.

  • Boat Conformer: The six-membered ring adopts a boat-like geometry.

  • Twist-Boat (or Twist) Conformer: A more stable, twisted version of the boat conformation that relieves some steric strain.

Computational studies have been instrumental in elucidating the relative stabilities of these conformers. While definitive experimental values for the parent bicyclo[3.2.2]nonane are scarce due to the rapid interconversion, theoretical calculations provide valuable insights.

For instance, in a substituted derivative, 2-bicyclo[3.2.2]nonanyl trifluoroacetate, the energy difference between two conformers was found to be minimal, ranging from 0.6 kcal/mol (calculated by the MMX force field) to 2.1 kcal/mol (calculated by the semi-empirical AM1 method).[1] This suggests a relatively flat energy surface with low barriers to interconversion.

Comparative Data on Conformational Energies

The following table summarizes the computationally derived relative energies of the key conformers of bicyclo[3.2.2]nonane. It is important to note that these values can vary depending on the computational method and basis set used.

ConformerComputational MethodRelative Energy (kcal/mol)
ChairMM30.0 (most stable)
BoatMM32.5
Twist-BoatMM31.8

Note: These are representative values from molecular mechanics (MM3) calculations and should be considered as such. Different computational approaches may yield slightly different relative energies.

Experimental Methodologies for Conformational Analysis

Several experimental techniques are employed to study the conformational preferences of bicyclic systems like bicyclo[3.2.2]nonane.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: By cooling a sample to very low temperatures, it is possible to slow down the rate of interconversion between conformers to the point where they can be observed as distinct species on the NMR timescale. This allows for the determination of the relative populations of the conformers and, consequently, their free energy differences.

Experimental Protocol:

  • A solution of the bicyclo[3.2.2]nonane derivative is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform/freon mixture).

  • The sample is placed in the NMR spectrometer, and the temperature is gradually lowered.

  • ¹H and ¹³C NMR spectra are acquired at various temperatures.

  • Coalescence of signals at higher temperatures and the appearance of distinct sets of signals for each conformer at low temperatures are monitored.

  • Integration of the signals corresponding to each conformer at the lowest achievable temperature allows for the calculation of their relative populations and the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformer populations).

Note: For the parent bicyclo[3.2.2]nonane and some of its unsaturated derivatives, attempts to "freeze out" the individual conformers by low-temperature NMR have been unsuccessful, indicating a very low energy barrier for interconversion.

Gas-Phase Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, detailed structural information, including bond lengths, bond angles, and dihedral angles, can be obtained. For molecules with multiple conformers, the experimental data represents a weighted average of the structures of the conformers present at the experimental temperature.

Experimental Protocol:

  • A gaseous sample of the bicyclo[3.2.2]nonane derivative is introduced into a high-vacuum chamber.

  • A high-energy electron beam is directed through the gas stream.

  • The scattered electrons are detected on a photographic plate or a modern detector, creating a diffraction pattern of concentric rings.

  • The intensity of the scattered electrons as a function of the scattering angle is measured.

  • This experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular geometries and conformational compositions.

  • A least-squares refinement process is used to determine the geometric parameters and the relative abundances of the conformers that best fit the experimental data.

X-ray Crystallography

Principle: X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the positions of the atoms within the crystal lattice can be determined, revealing the specific conformation adopted by the molecule in the solid state.

Experimental Protocol:

  • Single crystals of a suitable bicyclo[3.2.2]nonane derivative are grown.

  • A crystal is mounted on a goniometer and placed in an X-ray diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected on a detector.

  • The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.

  • A molecular model is built into the electron density map and refined to obtain the final crystal structure, including precise bond lengths, bond angles, and the specific conformation of the bicyclo[3.2.2]nonane ring system.

Note: An X-ray diffraction study of a bicyclo[3.2.2]non-6-ene derivative has shown a "flattening" of the three-carbon bridge, indicating some deviation from an ideal chair or boat conformation in the solid state.

Visualizing Conformational Equilibria

The following diagrams illustrate the conformational equilibria of the bicyclo[3.2.2]nonane system.

G cluster_0 Conformational Equilibria of Bicyclo[3.2.2]nonane Chair Chair Boat Boat Chair->Boat Twist-Boat Twist-Boat Chair->Twist-Boat Low Energy Barrier Twist-Boat->Boat Low Energy Barrier G cluster_workflow Experimental Workflow for Conformational Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Compound Compound Solution (NMR) Solution (NMR) Compound->Solution (NMR) Dissolve Gas Phase (GED) Gas Phase (GED) Compound->Gas Phase (GED) Vaporize Single Crystal (X-ray) Single Crystal (X-ray) Compound->Single Crystal (X-ray) Crystallize NMR Spectrometer NMR Spectrometer Solution (NMR)->NMR Spectrometer Low Temperature Electron Diffractometer Electron Diffractometer Gas Phase (GED)->Electron Diffractometer X-ray Diffractometer X-ray Diffractometer Single Crystal (X-ray)->X-ray Diffractometer Conformer Population\n(ΔG°) Conformer Population (ΔG°) NMR Spectrometer->Conformer Population\n(ΔG°) Signal Integration Molecular Geometry\n(Bond Lengths/Angles) Molecular Geometry (Bond Lengths/Angles) Electron Diffractometer->Molecular Geometry\n(Bond Lengths/Angles) Scattering Analysis Solid-State Conformation Solid-State Conformation X-ray Diffractometer->Solid-State Conformation Structure Refinement

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Bicyclo[3.2.2]nonan-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development of chiral molecules for pharmaceutical and other applications. For the chiral bicyclic alcohol, Bicyclo[3.2.2]nonan-6-ol, a rigid and complex structure, accurate assessment of enantiomeric excess (e.e.) is paramount. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, experimental protocols, and performance metrics are detailed to aid in selecting the most suitable approach for your research needs.

Workflow for Assessing Enantiomeric Purity

The general workflow for determining the enantiomeric purity of a chiral analyte, such as this compound, involves several key stages from sample preparation to data analysis. The choice of analytical technique will dictate the specific steps within this workflow.

G General Workflow for Enantiomeric Purity Assessment cluster_prep Sample Preparation cluster_method Analytical Method cluster_analysis Data Analysis racemic Racemic Standard (if available) analyte Chiral Analyte (this compound) gc Chiral GC analyte->gc Method Selection hplc Chiral HPLC analyte->hplc Method Selection nmr Chiral NMR analyte->nmr Method Selection peak_integration Peak Integration (GC/HPLC) gc->peak_integration hplc->peak_integration signal_integration Signal Integration (NMR) nmr->signal_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation signal_integration->ee_calculation

Navigating the Complex Solvolysis Landscape of Bicyclo[3.2.2]nonan-6-yl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of bicyclic scaffolds is paramount. This guide delves into the intricate solvolysis behavior of Bicyclo[3.2.2]nonan-6-yl derivatives, highlighting the challenges in direct rate comparisons and providing context through related bicyclic systems.

The solvolysis of bicyclo[3.2.2]nonan-6-yl derivatives presents a fascinating case study in carbocation chemistry, where skeletal rearrangements dominate the reaction landscape. Unlike more straightforward systems, a simple comparison of the solvolysis rates of exo- and endo-isomers does not directly correlate to the relative stability of the initially formed carbocation. Instead, the observed products reveal a complex interplay of steric and electronic effects that favor rearrangement pathways.

The Challenge of Direct Comparison: Rearrangement Dominates

Attempts to directly measure and compare the solvolysis rates of exo- and endo-Bicyclo[3.2.2]nonan-6-yl derivatives are complicated by the fact that these reactions do not yield simple substitution products. Experimental evidence indicates that the solvolysis of both exo- and endo-Bicyclo[3.2.2]nonan-6-yl p-nitrobenzenesulfonates leads to a mixture of rearranged alcohols, predominantly exo-Bicyclo[3.3.1]nonan-2-ol and exo-Bicyclo[4.2.1]nonan-2-ol[1][2]. This indicates that the initially formed secondary carbocation at the C-6 position rapidly undergoes Wagner-Meerwein rearrangements to more stable carbocation intermediates.

dot

Caption: Rearrangement pathway in the solvolysis of Bicyclo[3.2.2]nonan-6-yl derivatives.

Due to this rapid rearrangement, the measured solvolysis rate reflects a combination of the initial ionization and the subsequent rearrangements, making a direct comparison of the intrinsic reactivity of the exo and endo positions challenging.

Comparative Solvolysis Rates of Alternative Bicyclic Systems

To provide a framework for understanding the factors that influence solvolysis rates in bicyclic systems, the following table summarizes quantitative data for the acetolysis of tosylate derivatives of other relevant bicyclic alkanes.

CompoundLeaving GroupSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
Cyclohexyl TosylateOTsAcetic Acid75.04.86 x 10⁻⁶1.0
exo-Bicyclo[2.2.1]heptan-2-yl TosylateOTsAcetic Acid25.04.8 x 10⁻⁵350 (at 25°C vs Cyclohexyl)
endo-Bicyclo[2.2.1]heptan-2-yl TosylateOTsAcetic Acid25.01.4 x 10⁻⁷1 (at 25°C vs Cyclohexyl)
Bicyclo[2.2.2]octan-2-yl TosylateOTsAcetic Acid75.01.29 x 10⁻⁵2.65
exo-Bicyclo[3.3.1]nonan-3-yl TosylateOTsAcetic Acid25.05.78 x 10⁻⁵-
endo-Bicyclo[3.3.1]nonan-3-yl TosylateOTsAcetic Acid25.05.96 x 10⁻⁶-
2-Adamantyl TosylateOTsAcetic Acid25.06.1 x 10⁻⁹0.000044 (at 25°C vs Cyclohexyl)

The data for these alternative systems illustrate key principles:

  • exo/endo Rate Ratios: In the Bicyclo[2.2.1]heptane system, the large exo/endo rate ratio is attributed to steric hindrance to ionization in the endo position and anchimeric assistance from the C1-C6 bond in the exo position.

  • Ring Strain: The increased reactivity of the bicyclo[2.2.1]heptan-2-yl and bicyclo[2.2.2]octan-2-yl systems compared to the cyclohexyl system is often attributed to the release of ring strain upon ionization.

  • Carbocation Stability: The extremely low reactivity of 2-adamantyl tosylate is due to the rigid cage structure which prevents the formation of a planar carbocation and thus destabilizes the transition state.

While a direct quantitative comparison for the Bicyclo[3.2.2]nonan-6-yl system is elusive, the behavior of these other bicyclic derivatives provides a valuable context for understanding the interplay of steric effects, ring strain, and carbocation stability in solvolysis reactions.

Experimental Protocols

Synthesis of endo- and exo-Bicyclo[3.2.2]nonan-6-ol

The precursor alcohols for solvolysis studies can be synthesized from Bicyclo[3.2.2]non-6-en-2-one.

dot

Synthesis_Workflow Start Bicyclo[3.2.2]non-6-en-2-one Step1 1. LiAlH4 2. H2O Start->Step1 Alcohols exo/endo Mixture of Bicyclo[3.2.2]non-6-en-2-ol Step1->Alcohols Step2 Chromatographic Separation Alcohols->Step2 Exo_Alcohol exo-Bicyclo[3.2.2]non-6-en-2-ol Step2->Exo_Alcohol Endo_Alcohol endo-Bicyclo[3.2.2]non-6-en-2-ol Step2->Endo_Alcohol Step3_Exo H2 / Pd-C Exo_Alcohol->Step3_Exo Step3_Endo H2 / Pd-C Endo_Alcohol->Step3_Endo Final_Exo exo-Bicyclo[3.2.2]nonan-6-ol Step3_Exo->Final_Exo Final_Endo endo-Bicyclo[3.2.2]nonan-6-ol Step3_Endo->Final_Endo

Caption: Synthetic workflow for the preparation of precursor alcohols.

  • Reduction of Bicyclo[3.2.2]non-6-en-2-one: The ketone is reduced using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by aqueous workup, to yield a mixture of the exo- and endo-alcohols.

  • Separation of Isomers: The exo and endo isomers are separated using column chromatography on silica gel.

  • Hydrogenation: The separated unsaturated alcohols are then hydrogenated using a catalyst such as palladium on carbon (Pd-C) in a suitable solvent like ethanol to yield the corresponding saturated exo- and endo-Bicyclo[3.2.2]nonan-6-ols.

General Protocol for Solvolysis Rate Measurement (Acetolysis)

The following is a general procedure for determining the rate of acetolysis of a bicyclic tosylate.

  • Preparation of the Tosylate: The purified alcohol is reacted with p-toluenesulfonyl chloride in pyridine at 0°C to form the corresponding tosylate. The product is purified by recrystallization.

  • Kinetic Measurements:

    • A solution of the tosylate in anhydrous acetic acid containing a known concentration of sodium acetate (to buffer the p-toluenesulfonic acid produced) is prepared.

    • The solution is maintained at a constant temperature in a thermostatted bath.

    • Aliquots are withdrawn at various time intervals.

    • The reaction in each aliquot is quenched by cooling and dilution.

    • The concentration of the liberated p-toluenesulfonic acid is determined by titration with a standardized solution of a base, such as sodium acetate in acetic acid, using an indicator.

    • The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the titer at infinite time and Vt is the titer at time t.

Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.